5-Bromo-2-(2-chlorophenoxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(2-chlorophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNINFUWANOXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650607 | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73254-96-3 | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Introduction
This compound is a halogenated pyrimidine derivative that serves as a sophisticated building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a pyrimidine core, a bromine atom at the 5-position, and a 2-chlorophenoxy group at the 2-position—offers a versatile scaffold for developing complex molecular architectures. The pyrimidine moiety is a widespread heterocycle in biologically active compounds, including components of nucleic acids, making its derivatives highly valuable in drug discovery.[1]
This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis planning, analytical method development, and structure-activity relationship (SAR) studies. We will delve into its chemical identity, empirical properties, spectroscopic profile, and the experimental methodologies required for its characterization.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The following identifiers and structural representations define this compound.
-
Chemical Name: this compound
-
CAS Number: 73254-96-3[2]
-
Molecular Formula: C₁₀H₆BrClN₂O[2]
-
Molecular Weight: 285.52 g/mol [2]
For computational and database referencing, the following machine-readable identifiers are crucial:
-
InChI: InChI=1S/C10H6BrClN2O/c11-8-4-13-10(14-5-8)15-9-6-2-1-3-7(9)12/h1-6H
-
SMILES: Clc1ccccc1Oc1ncc(Br)cn1
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The data below has been consolidated from available chemical supplier databases.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3] |
| Molecular Weight | 285.52 g/mol | [2] |
| Boiling Point | 398.4°C at 760 mmHg | [4] |
| Density | 1.635 g/cm³ | [4] |
| XLogP3 | 3.68 | [5] |
| Flash Point | 194.9°C | [5] |
| Refractive Index | 1.621 | [5] |
Note: Some data points are derived from suppliers for the isomeric 5-Bromo-2-(4-chlorophenoxy)pyrimidine but are expected to be very similar for the 2-chloro isomer.[5]
Synthesis and Reactivity Overview
Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 5-Bromo-2-chloropyrimidine, is a versatile intermediate used in the synthesis of various pharmaceutical agents.[6][7] The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens.[1] This allows for a relatively straightforward substitution by the phenoxide ion generated from 2-chlorophenol.
Caption: General synthetic workflow for this compound.
The reactivity of the final product is dominated by the C-Br bond at the 5-position. This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups.[8][9] This dual-reactivity profile—SNAr at C2 followed by cross-coupling at C5—makes the 5-Bromo-2-chloropyrimidine scaffold a powerful tool in combinatorial chemistry and drug discovery.[8]
Spectroscopic Profile and Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, fully-analyzed spectrum for this specific molecule is not available, its expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
-
¹H NMR: The proton spectrum is expected to be distinct. The two protons on the pyrimidine ring (at C4 and C6) will appear as singlets or doublets (if coupled) in the downfield region (typically δ 8.5-9.0 ppm) due to the deshielding effect of the ring nitrogens. The four protons on the chlorophenyl ring will appear in the aromatic region (δ 7.0-7.8 ppm) with characteristic splitting patterns (multiplets) based on their substitution.
-
¹³C NMR: The carbon spectrum will show ten distinct signals. The pyrimidine carbons (C2, C4, C5, C6) will be in the δ 110-170 ppm range, with C2, C4, and C6 being the most downfield due to their proximity to nitrogen atoms.[10] The carbon attached to the bromine (C5) will also be significantly shifted. The six carbons of the chlorophenyl ring will appear in the typical aromatic region (δ 120-150 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this molecule, the mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. This results in a distinctive M, M+2, and M+4 pattern that is a hallmark of compounds containing one bromine and one chlorine atom.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard methodologies for determining the key properties of this compound in a laboratory setting.
Protocol 1: Determination of Melting Point
Causality: The melting point is a fundamental physical property indicative of purity. A sharp, narrow melting range typically signifies a high-purity crystalline solid.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline this compound into a capillary tube, sealed at one end.
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a ramp rate of approximately 10-15°C per minute for a rapid initial determination.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reducing the ramp rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Protocol 2: NMR Spectroscopic Analysis
Causality: This protocol is designed to acquire high-resolution NMR data for unambiguous structural confirmation. The choice of solvent is critical to ensure the sample dissolves completely without interfering with the signals of interest.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) inside a 5 mm NMR tube.[10] Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096). Use a relaxation delay of 2-10 seconds to ensure quantitative accuracy for all carbon environments.[10]
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum, calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), and integrate the signals.
Protocol 3: Mass Spectrometry Analysis (LC-MS)
Causality: This protocol uses Liquid Chromatography coupled with Mass Spectrometry to confirm both the purity and molecular weight of the compound. LC separates the analyte from any potential impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.
-
LC Method:
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from 5% B to 95% B over 5-10 minutes to ensure elution.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for pyrimidine derivatives.
-
Scan Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Verify that the molecular ion peak cluster matches the theoretical m/z and isotopic distribution for C₁₀H₆BrClN₂O.
-
Caption: Logical workflow for the physicochemical characterization of the title compound.
Conclusion
This compound is a chemical intermediate with well-defined physicochemical properties that make it a valuable tool for chemical synthesis. Its key features—a crystalline solid nature, a high boiling point, and a distinct spectroscopic signature—provide a solid foundation for its use in research and development. The differential reactivity of its C-Cl bond (for SNAr) and its C-Br bond (for cross-coupling) offers a strategic advantage in the construction of complex, biologically relevant molecules. The protocols and data presented in this guide serve as a comprehensive resource for scientists, enabling confident handling, characterization, and strategic implementation of this compound in their synthetic endeavors.
References
- 1. scispace.com [scispace.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine from 5-bromo-2-chloropyrimidine
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical development. The synthesis is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, coupling 5-bromo-2-chloropyrimidine with 2-chlorophenol. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for product characterization and validation, and offers insights into troubleshooting and optimization. The guide is intended for researchers, chemists, and professionals in the drug development sector who require a robust and reproducible methodology for the preparation of this and structurally related compounds.
Introduction: Significance and Synthetic Strategy
Halogenated pyrimidines are foundational building blocks in medicinal chemistry, appearing in the structure of numerous therapeutic agents, including kinase inhibitors and receptor antagonists.[1][2] The target molecule, this compound, serves as a versatile intermediate, offering multiple sites for further chemical modification. The strategic placement of the bromine atom and the substituted phenoxy group allows for subsequent cross-coupling reactions or further substitutions, enabling the construction of complex molecular architectures.[3]
The core transformation discussed herein is the coupling of two key synthons: 5-bromo-2-chloropyrimidine and 2-chlorophenol. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electronegative nitrogen atoms and a chlorine substituent, makes the C2 position highly susceptible to nucleophilic attack.[4] This inherent reactivity provides a reliable and efficient pathway for forging the critical C-O ether linkage.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a classical SNAr mechanism, which is distinct from SN1 or SN2 pathways and is characteristic of electron-poor aromatic and heteroaromatic systems.[5] The reaction can be dissected into two principal stages:
-
Nucleophile Activation: The reaction is initiated by the deprotonation of the weakly acidic 2-chlorophenol by a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). This generates the more potent 2-chlorophenoxide nucleophile. Cesium carbonate is often preferred in analogous reactions as it offers higher solubility in organic solvents and the larger cesium cation can lead to a "naked" and more reactive anion, potentially accelerating the reaction.[2]
-
Substitution Pathway: The activated phenoxide attacks the electron-deficient C2 carbon of the 5-bromo-2-chloropyrimidine ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate. Aromaticity is then restored through the rapid expulsion of the chloride leaving group, yielding the final product.
The C2-Cl bond is significantly more reactive towards nucleophilic substitution than the C5-Br bond. This selectivity is attributed to the electronic activation provided by the two adjacent ring nitrogens, which stabilize the negative charge in the Meisenheimer intermediate formed during attack at C2.[3][6]
Caption: Figure 1: SNAr Reaction Mechanism
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 10.0 | 1.93 g |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 11.0 | 1.41 g (1.16 mL) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Experimental Workflow
Caption: Figure 2: Experimental Synthesis Workflow
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), 2-chlorophenol (1.41 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide, and is stable at elevated temperatures.[1]
-
Reaction Execution: Place the flask in a pre-heated oil bath at 80-90 °C. Stir the mixture vigorously. The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-chloropyrimidine) is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 200 mL of ice-water and stir for 15 minutes. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure this compound.
Product Characterization and Validation
Rigorous structural validation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[7]
Spectroscopic Data
The expected data for the product, this compound (C₁₀H₆BrClN₂O, MW: 285.52), is summarized below.[8]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.55 (s, 2H, Pyrimidine-H), δ ~7.20-7.60 (m, 4H, Phenyl-H). The two pyrimidine protons are expected to be a sharp singlet, while the four protons on the chlorophenyl ring will appear as a complex multiplet.[9][10] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~162 (C-O), ~160 (C-Cl), ~158 (Pyrimidine C-H), ~150 (Ph C-O), ~131 (Ph C-H), ~128 (Ph C-H), ~127 (Ph C-H), ~124 (Ph C-Cl), ~118 (Ph C-H), ~115 (C-Br). Chemical shifts are approximate and based on analogous structures.[7][9] |
| Mass Spec. (ESI+) | Expected m/z: 284.9 [M+H]⁺, 286.9 [M+H]⁺, 288.9 [M+H]⁺. The mass spectrum will show a characteristic isotopic cluster pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.[7] |
Troubleshooting and Optimization
| Symptom | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the reaction temperature to 100-110 °C or prolong the reaction time. Monitor closely by TLC/LC-MS. |
| Ineffective base. | Ensure the base (e.g., K₂CO₃) is finely powdered and dry. Consider using a stronger base like Cs₂CO₃.[2] | |
| Formation of Side Products | Hydrolysis of starting material due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11] |
| Disubstitution (reaction at C5-Br). | This is unlikely under these conditions due to the lower reactivity of the C-Br bond in SNAr. If observed, reduce the reaction temperature to improve selectivity.[11] | |
| Low Yield after Work-up | Product loss during aqueous work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. |
Safety Considerations
-
5-Bromo-2-chloropyrimidine: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
2-Chlorophenol: Is toxic and corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and a potential teratogen. Always handle within a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The and 2-chlorophenol is a reliable and efficient process rooted in the principles of Nucleophilic Aromatic Substitution. By understanding the underlying mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, high yields of the desired product can be consistently achieved. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical research and development.
References
- 1. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. zenodo.org [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-(2-chlorophenoxy)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Untapped Potential of a Niche Derivative
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents, from anticancer drugs to antivirals.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems and a scaffold for diverse functionalization. Within this vast chemical space, 5-Bromo-2-(2-chlorophenoxy)pyrimidine (CAS Number: 73254-96-3) represents a specific, yet underexplored, derivative with significant potential. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its prospective applications in modern therapeutics.
While direct literature on this compound is sparse, its structure—a pyrimidine core functionalized with a reactive bromine atom and a substituted phenoxy group—suggests a rich chemical landscape for further derivatization. This guide will therefore be built upon the well-established chemistry of its key precursor, 5-Bromo-2-chloropyrimidine, to provide a predictive and practical framework for researchers.
Physicochemical Properties and Characterization
Due to the limited commercial availability and documentation for this compound, its physicochemical properties are not extensively reported. However, we can infer its characteristics based on its structure and the known properties of its precursors.
| Property | Value (Predicted) | Source/Rationale |
| CAS Number | 73254-96-3 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₁₀H₆BrClN₂O | Santa Cruz Biotechnology[3] |
| Molecular Weight | 285.52 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | Off-white to beige solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM); Insoluble in water | Inferred from related compounds |
| Melting Point | Not available | - |
Characterization of the synthesized compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the highly reactive chlorine atom at the C2 position of 5-Bromo-2-chloropyrimidine by the nucleophilic 2-chlorophenoxide.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine
This protocol is based on established methodologies for similar SNAr reactions involving 2-chloropyrimidines.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
2-Chlorophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-chlorophenol in anhydrous DMF, add potassium carbonate (or portion-wise, sodium hydride at 0 °C). Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Addition of Pyrimidine: Add 5-Bromo-2-chloropyrimidine to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Strategic Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The pyrimidine core, coupled with a reactive bromine handle, allows for a range of downstream modifications.
Kinase Inhibitors
The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.[4] The C5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This enables the rapid generation of a library of compounds for screening against various kinases. For instance, novel Bcr/Abl tyrosine kinase inhibitors have been developed using a similar 5-bromo-pyrimidine core.[1][5]
Logical Flow for Derivatization
Caption: Potential derivatization pathways for the title compound.
Receptor Antagonists
The pyrimidine scaffold is also present in receptor antagonists. A notable example is Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension, which is synthesized using 5-bromo-2-chloropyrimidine as a key intermediate.[1][4] While this compound is not a direct precursor to Macitentan, its structural similarity suggests its potential as a scaffold for developing novel antagonists for various G-protein coupled receptors (GPCRs) or other receptor families.
Other Therapeutic Areas
Derivatives of pyrimidine have shown a broad spectrum of biological activities, including:
-
Anticancer: By inducing apoptosis and inhibiting cell proliferation.[4][6]
-
Antiviral: As a core component of several antiviral nucleoside analogs.[1]
-
Antimicrobial and Anti-inflammatory: Exhibiting activity against various bacterial and fungal strains, as well as anti-inflammatory properties.[2]
Safety and Handling
-
Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory system.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid: In case of contact, flush the affected area with copious amounts of water.[8] Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound stands as a promising, albeit underutilized, building block in the expansive field of drug discovery. Its synthesis from readily available precursors is straightforward, and its structure offers a strategic entry point for creating diverse libraries of novel compounds. The dual reactivity of the pyrimidine core—the established phenoxy linkage at C2 and the versatile bromo group at C5—provides medicinal chemists with a powerful tool for developing next-generation kinase inhibitors, receptor antagonists, and other targeted therapies. This guide provides a foundational framework to encourage and facilitate the exploration of this high-potential molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32779-36-5 Cas No. | 5-Bromo-2-chloropyrimidine | Apollo [store.apolloscientific.co.uk]
- 8. procellsystem.com [procellsystem.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine. Designed for professionals in chemical research and drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate a deeper understanding and application of this compound.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] This inherent biological relevance has established substituted pyrimidines as "privileged structures" in drug discovery, leading to a wide array of therapeutic agents with diverse pharmacological activities.[2] The strategic substitution on the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The title compound, this compound, is a prime example of such a strategically functionalized molecule, holding potential for exploration in various therapeutic areas.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a 2-chlorophenoxy group. This arrangement of substituents gives rise to a unique set of physicochemical properties that are critical for its behavior in both chemical reactions and biological systems.
Core Structural Features
The core of the molecule is the aromatic pyrimidine ring. The bromine atom at the 5-position and the chlorine atom on the phenoxy ring are electron-withdrawing groups, which influence the electron density distribution of the entire molecule. The ether linkage between the pyrimidine and the phenyl ring introduces a degree of conformational flexibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 73254-96-3 | [1] |
| Molecular Formula | C₁₀H₆BrClN₂O | [1] |
| Molecular Weight | 285.52 g/mol | [1] |
| Appearance | Off-white to beige crystalline powder (predicted) | [3] |
A three-dimensional representation of the molecule is crucial for understanding its spatial arrangement and potential interactions with other molecules.
Caption: Ball-and-stick model of this compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely available in the public domain, we can predict the key spectroscopic features based on the analysis of its structural components and data from analogous compounds.[4]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the pyrimidine ring would appear as singlets. The protons on the chlorophenoxy group would exhibit characteristic splitting patterns (doublets, triplets) in the aromatic region. |
| ¹³C NMR | Carbon atoms in the pyrimidine and phenyl rings would show distinct signals in the downfield region. The carbon attached to the bromine would be significantly shifted. |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. |
Synthesis of this compound
The synthesis of this compound is conceptually a two-step process, starting from the readily available 2-hydroxypyrimidine. The key intermediate is 5-Bromo-2-chloropyrimidine.
Caption: Synthetic pathway to this compound.
Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine
The preparation of 5-Bromo-2-chloropyrimidine from 2-hydroxypyrimidine involves bromination followed by chlorination. Several methods have been reported for this transformation.[5][6][7]
Protocol: Synthesis of 5-Bromo-2-chloropyrimidine [5]
-
Bromination: To a solution of 2-hydroxypyrimidine in a suitable solvent, a brominating agent is added. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Chlorination: The resulting 5-bromo-2-hydroxypyrimidine is then subjected to chlorination. A common and effective method involves the use of phosphorus oxychloride (POCl₃).[5] The reaction is usually carried out in an inert solvent and may require elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or ice. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 5-Bromo-2-chloropyrimidine.[8]
The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the intermediate. The differential reactivity of the two halogen substituents in 5-bromo-2-chloropyrimidine is a key feature that allows for its use as a versatile building block in further synthetic transformations.[9]
Final Step: Synthesis of this compound
The final step in the synthesis is a nucleophilic aromatic substitution reaction between 5-Bromo-2-chloropyrimidine and 2-chlorophenol.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-Bromo-2-chloropyrimidine in a suitable aprotic solvent (e.g., DMF, acetonitrile), 2-chlorophenol and a base (e.g., potassium carbonate, cesium carbonate) are added.[9]
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to facilitate the substitution reaction. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo. The resulting crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
The purity and identity of the final compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published, the pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.
-
Kinase Inhibitors: Many pyrimidine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and other diseases.[10][11] The structural features of the title compound make it a candidate for investigation in this area.
-
Antimicrobial Agents: The pyrimidine nucleus is also found in numerous compounds with antibacterial and antifungal properties.
-
Other Therapeutic Areas: Substituted pyrimidines have shown promise as anti-inflammatory agents, inhibitors of brassinosteroid biosynthesis, and endothelin receptor antagonists.[12]
The synthesis of a library of analogs based on the this compound scaffold could be a fruitful avenue for the discovery of novel therapeutic agents.
Conclusion
This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the versatility of the pyrimidine core provide a solid foundation for the exploration of its biological activities. This guide has provided a detailed overview of its molecular structure, a reliable synthetic pathway, and an outlook on its potential applications. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the development of new and effective therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 8. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Biological evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—places it at the very center of life's genetic blueprint.[1][2] This inherent biological relevance is not merely academic; it endows pyrimidine derivatives with the remarkable ability to interact with a vast array of biological targets with high specificity and affinity.[3] For decades, this "privileged scaffold" has served as a fertile starting point for the design and synthesis of novel therapeutic agents, leading to a continually expanding portfolio of FDA-approved drugs for a myriad of diseases.[3][4]
This guide moves beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why this scaffold is so successful and how its potential can be rigorously evaluated. We will explore the key biological activities of pyrimidine derivatives, delve into the causal relationships behind their mechanisms of action, and provide detailed, self-validating experimental protocols to empower your own research and development endeavors.
Chapter 1: The Anti-Oncogenic Powerhouse - Pyrimidines in Cancer Therapy
The fight against cancer is a primary arena where pyrimidine derivatives have made a profound impact.[5][6] Their success stems from the ability to selectively target enzymes and pathways that are dysregulated in cancer cells, leading to the inhibition of cell growth, proliferation, and survival.[7]
Key Mechanisms of Anticancer Action
1.1.1. Kinase Inhibition: Halting Aberrant Cell Signaling
Many cancers are driven by hyperactive protein kinases, enzymes that act as molecular switches for cell growth and division. Pyrimidine derivatives have proven exceptionally effective as kinase inhibitors, often by competing with ATP for the enzyme's binding site.[7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when overactivated, drives tumor growth in several cancers. Pyrimidine-based inhibitors can block this signaling cascade, halting proliferation.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle progression. Inhibiting them with pyrimidine scaffolds can arrest cancer cells at specific checkpoints, preventing them from replicating.
Below is a conceptual diagram illustrating how a pyrimidine-based inhibitor blocks the EGFR signaling pathway.
Caption: Pyrimidine inhibitor competing with ATP at the EGFR kinase domain.
1.1.2. Antimetabolite Activity: Starving Cancer Cells
Cancer cells have a high demand for nucleic acids to support their rapid proliferation. Pyrimidine derivatives can mimic natural metabolites to disrupt this supply chain.
-
Thymidylate Synthase (TS) Inhibition: Drugs like 5-Fluorouracil (5-FU), a classic pyrimidine analog, inhibit TS, an enzyme critical for synthesizing thymidine, a key DNA component. This leads to a "thymineless death" for cancer cells.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for regenerating a cofactor needed for both purine and pyrimidine synthesis. Inhibitors like Pemetrexed cut off the supply of building blocks for DNA replication.
Quantitative Data: Gauging Potency
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration needed to inhibit a biological process by 50%.
| Compound Class | Target | Example Drug | Cancer Cell Line | IC50 (nM) |
| Pyrimidine-based EGFR Inhibitor | EGFR | Gefitinib | A549 (Lung) | 25 |
| Pyrimidine-based CDK Inhibitor | CDK4/6 | Palbociclib | MCF-7 (Breast) | 11 |
| Antimetabolite | Thymidylate Synthase | 5-Fluorouracil | HT-29 (Colon) | 260 |
Data are representative and compiled for illustrative purposes.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a robust method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines. The principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Objective: To determine the IC50 value of a test pyrimidine compound.
Materials:
-
Test pyrimidine compound, dissolved in DMSO
-
Cancer cell line (e.g., A549)
-
DMEM/F-12 medium with 10% FBS
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Chapter 2: The Antimicrobial Arsenal - Pyrimidines in Infectious Disease
The structural motifs that make pyrimidines effective against cancer cells also allow them to be potent weapons against microbial pathogens.[9][10] The key to their success is exploiting biochemical pathways in microbes that are different from or absent in humans.
Mechanism of Action: Selective Toxicity
The most prominent antimicrobial mechanism for pyrimidines is the inhibition of bacterial dihydrofolate reductase (DHFR).[10] While humans also have DHFR, the bacterial enzyme has significant structural differences.
-
DHFR Inhibition: Compounds like Trimethoprim are designed to fit perfectly into the active site of bacterial DHFR, with binding affinities thousands of times greater than for human DHFR. This selective inhibition blocks the folate pathway in bacteria, halting their ability to produce DNA, RNA, and certain amino acids, thus preventing growth.[10]
The following diagram illustrates the workflow for screening antimicrobial pyrimidines.
Caption: High-throughput screening workflow for antimicrobial pyrimidines.
Quantitative Data: Measuring Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity. It represents the lowest concentration of a drug that prevents visible growth of a microorganism.[2]
| Compound | Target Organism | MIC (µg/mL) |
| Trimethoprim | Escherichia coli | 0.5 - 1.0 |
| Sulfadiazine (a sulfa drug often combined with pyrimidines) | Staphylococcus aureus | 16 - 64 |
| Novel Pyrimidine Derivative (Hypothetical) | Methicillin-resistant S. aureus (MRSA) | 4 |
Data are representative and compiled for illustrative purposes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This is the gold-standard method for determining the MIC of a compound with quantitative precision.
Objective: To determine the lowest concentration of a pyrimidine derivative that inhibits the growth of a specific bacterial strain.
Materials:
-
Test pyrimidine compound dissolved in DMSO.
-
Bacterial strain (e.g., E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a concentration gradient across the plate.
-
Control Wells: Designate wells for a positive control (bacteria, no drug) and a negative/sterility control (broth only).
-
Inoculation: Prepare a final bacterial inoculum of approximately 5 x 10^5 CFU/mL in MHB. Add 50 µL of this suspension to all wells except the sterility control. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader. The result is a direct, quantitative measure of the compound's potency.
Chapter 3: Broadening the Horizon: Antiviral, Anti-inflammatory, and CNS Activities
The versatility of the pyrimidine scaffold extends beyond cancer and microbes into a wide range of other therapeutic areas.[6][11]
Antiviral Activity
Many crucial antiviral drugs are nucleoside analogs, where a pyrimidine base is attached to a modified sugar. These drugs, such as Zidovudine (AZT) and Lamivudine , act as chain terminators during viral DNA or RNA synthesis. They are incorporated by viral polymerases, but their modified structure prevents the addition of the next nucleotide, halting viral replication.
Anti-inflammatory and CNS Activity
The ability of pyrimidines to interact with various enzymes and receptors makes them suitable candidates for other therapeutic classes:
-
Anti-inflammatory: Certain pyrimidine derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.
-
Central Nervous System (CNS): The famous barbiturate class of drugs, used as sedatives and anesthetics, are based on a pyrimidine core. They act by modulating the activity of GABA-A receptors in the brain. Other derivatives, like Rosuvastatin , are used to treat cardiovascular disease by inhibiting HMG-CoA reductase.
Conclusion: The Future is Built on a Privileged Core
The pyrimidine scaffold is a testament to the power of a privileged structure in drug discovery. Its inherent biological relevance, coupled with its synthetic tractability, has allowed medicinal chemists to fine-tune its properties to target a vast landscape of diseases.[8] From kinase inhibition in oncology to the disruption of microbial folate synthesis, pyrimidine derivatives have consistently proven their worth.[12] As new biological targets emerge and our understanding of disease deepens, the rational design of novel pyrimidine-based molecules will undoubtedly continue to be a cornerstone of therapeutic innovation, paving the way for the next generation of life-saving medicines.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]
The Strategic deployment of 5-Bromo-2-(2-chlorophenoxy)pyrimidine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-Bromo-2-(2-chlorophenoxy)pyrimidine has emerged as a highly versatile and strategic building block in the lexicon of medicinal chemistry. Its unique electronic and steric properties, coupled with the differential reactivity of its halogenated positions, provide a robust platform for the synthesis of a diverse array of complex, biologically active molecules. This technical guide offers a comprehensive exploration of the synthesis, physicochemical properties, and strategic applications of this key intermediate. We will delve into its pivotal role in the development of targeted therapies, including potent kinase inhibitors and receptor antagonists, supported by detailed experimental protocols, mechanistic insights, and quantitative structure-activity relationship (SAR) data. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Pyrimidine Scaffold and the Strategic Advantage of this compound
The pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it an ideal framework for designing molecules that can interact with various biological targets.[2]
This compound distinguishes itself as a particularly valuable starting material due to several key features:
-
Orthogonal Reactivity: The molecule possesses two distinct reactive handles: a bromine atom at the 5-position and a 2-chlorophenoxy group at the 2-position. The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The ether linkage at the 2-position, while generally more stable, can be strategically cleaved or modified under specific conditions. This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core.
-
Modulation of Physicochemical Properties: The presence of the halogen atoms and the chlorophenoxy moiety significantly influences the molecule's lipophilicity, solubility, and metabolic stability. These properties can be fine-tuned through subsequent chemical modifications, a critical aspect of drug optimization. The strategic replacement of one functional group with another that has similar physical and chemical properties, a concept known as bioisosterism, is a powerful tool in medicinal chemistry for enhancing drug efficacy and reducing toxicity.[3][4]
-
Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, enabling the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[5] This versatility is crucial for optimizing the potency and selectivity of lead compounds.
This guide will provide a detailed examination of how these features are exploited in the synthesis of cutting-edge therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value |
| CAS Number | 73254-96-3 |
| Molecular Formula | C₁₀H₆BrClN₂O |
| Molecular Weight | 285.52 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | Not specified in the provided search results. |
| Solubility | Insoluble in water; slightly soluble in methanol and DMSO.[6] |
| ¹H NMR (DMSO-d6) | 8.85 (s, 2H) |
| ¹³C NMR | Not specified in the provided search results. |
Note: Spectroscopic data can vary depending on the solvent and instrument used. It is always recommended to acquire and interpret data on the specific batch of material being used.
Synthesis of the Core Building Block
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 2-chlorophenol.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-chloropyrimidine
-
2-Chlorophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in DMF, add 2-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic scheme for this compound.
Applications in Medicinal Chemistry: Case Studies
The true value of this compound is demonstrated through its successful application in the synthesis of a variety of therapeutic agents.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors, as it can mimic the purine core of ATP and form crucial hydrogen bonds within the kinase hinge region.[5] this compound provides a convenient entry point to this class of compounds.
The Aurora A kinase is a key regulator of mitosis and is often overexpressed in various cancers, where it stabilizes the MYC oncoprotein. A series of pyrimidine-based derivatives designed to inhibit Aurora A kinase activity have been synthesized, with the goal of reducing MYC levels.[1][2]
General Synthetic Strategy:
The synthesis of these inhibitors often involves a sequential functionalization of a dihalopyrimidine. While the specific examples start with 5-bromo-2,4-dichloropyrimidine, the principles are directly applicable to derivatives of this compound. The strategy involves an initial nucleophilic aromatic substitution at the more reactive chloro position, followed by a Suzuki coupling at the bromo position.
Caption: General workflow for kinase inhibitor synthesis.
Biological Activity:
Lead compounds from these studies have shown potent inhibition of Aurora A kinase and have effectively reduced cMYC protein levels, leading to significant tumor regression in xenograft models of small-cell lung cancer.[2]
| Compound | Aurora A IC₅₀ (nM) | NCI-H524 (SCLC) Growth Inhibition IC₅₀ (nM) |
| Compound 13 | < 100 | 3.36 |
| Compound 20 | > 100 | Not Specified |
| Compound 21 | > 100 | Not Specified |
| Compound 25 (Prodrug of 13) | Not Specified | Not Specified |
Data extracted from a study on pyrimidine-based Aurora A inhibitors.[1][5]
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Spectroscopic Profile of 5-Bromo-2-(2-chlorophenoxy)pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-Bromo-2-(2-chlorophenoxy)pyrimidine. In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages foundational principles of spectroscopy and empirical data from analogous structures—namely 5-bromopyrimidine and 2-chlorophenol—to construct a reliable predictive model of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven protocols for the acquisition of such data, ensuring a self-validating system for experimental replication and verification.
Introduction: The Structural and Scientific Context
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a pyrimidine core, known for its presence in biologically crucial molecules, with a substituted phenoxy group. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Spectroscopic techniques like NMR, IR, and MS provide a powerful, non-destructive toolkit for elucidating the exact molecular structure and connectivity.
This guide addresses a critical knowledge gap by furnishing a detailed, predicted spectroscopic profile of this compound. The predictions herein are grounded in a first-principles approach, analyzing the expected contributions of the 5-bromopyrimidine and 2-chlorophenoxy moieties to the overall spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be a composite of signals arising from the pyrimidine and chlorophenyl rings. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Br, Cl) and the aromatic ring currents.
Rationale for Predictions:
-
Pyrimidine Protons (H-4, H-6): In 5-bromopyrimidine, the protons at positions 4 and 6 are equivalent and appear as a singlet, while the proton at position 2 is distinct.[1] For the target molecule, the protons at the 4 and 6 positions of the pyrimidine ring are expected to be distinct and appear as singlets in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms.
-
Chlorophenoxy Protons: The protons on the 2-chlorophenoxy ring will exhibit a complex multiplet pattern typical of a substituted benzene ring. Their chemical shifts are predicted based on data for 2-chlorophenol, with adjustments for the ether linkage.[2] The protons ortho and para to the oxygen will be shifted upfield relative to those meta, but the presence of the chlorine atom will introduce further complexity and deshielding.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.75 | s | 1H | Pyrimidine H-6 |
| ~8.60 | s | 1H | Pyrimidine H-4 |
| ~7.50 | dd | 1H | Chlorophenyl H-3 |
| ~7.35 | td | 1H | Chlorophenyl H-5 |
| ~7.20 | dd | 1H | Chlorophenyl H-6 |
| ~7.10 | td | 1H | Chlorophenyl H-4 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal all ten carbon atoms of the molecule, with their chemical shifts being highly dependent on their hybridization and proximity to electronegative atoms.
Rationale for Predictions:
-
Pyrimidine Carbons: Based on data for 5-bromopyrimidine, the carbon atoms of the pyrimidine ring are expected in the δ 100-165 ppm range.[3] The carbon atom C-2, bonded to two nitrogen atoms and an oxygen atom, will be significantly downfield. The C-5 carbon, attached to bromine, will also be shifted, while C-4 and C-6 will be in the aromatic region.
-
Chlorophenoxy Carbons: Data for 2-chlorophenol shows aromatic carbons between δ 115-155 ppm.[4] In the target molecule, the carbon attached to the ether oxygen (C-1') will be the most downfield of this moiety. The carbon bearing the chlorine (C-2') will also be significantly shifted.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163.5 | Pyrimidine C-2 |
| ~160.0 | Pyrimidine C-4/C-6 |
| ~158.5 | Pyrimidine C-6/C-4 |
| ~150.0 | Chlorophenyl C-1' |
| ~131.0 | Chlorophenyl C-3' |
| ~128.0 | Chlorophenyl C-5' |
| ~125.5 | Chlorophenyl C-2' |
| ~123.0 | Chlorophenyl C-6' |
| ~121.0 | Chlorophenyl C-4' |
| ~110.0 | Pyrimidine C-5 |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: Pulse angle: 30-45°; Acquisition time: 2-4 s; Relaxation delay: 1-5 s; Number of scans: 16-64.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.
-
Typical parameters: Pulse angle: 30°; Acquisition time: 1-2 s; Relaxation delay: 2-5 s; Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy identifies the vibrational modes of functional groups within a molecule. The spectrum is a unique fingerprint that can confirm the presence of key structural features.
Rationale for Predictions:
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings will appear in the 1400-1600 cm⁻¹ region.[5][6]
-
C-O-C (Aryl Ether) Stretch: The characteristic asymmetric and symmetric stretching of the aryl ether linkage will produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
-
C-Br and C-Cl Stretch: The C-Br and C-Cl stretching vibrations are expected in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 1580-1450 | Aromatic C=C and C=N Stretch | Strong-Medium |
| 1250-1200 | Aryl-O Asymmetric Stretch | Strong |
| 1050-1000 | Aryl-O Symmetric Stretch | Medium |
| ~750 | C-Cl Stretch | Strong |
| Below 700 | C-Br Stretch | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Record data from 4000 to 400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₆BrClN₂O) is 284.95 g/mol . Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) will result in an M⁺ and M+2 peak of nearly equal intensity.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will result in an M⁺ and M+2 peak with an intensity ratio of approximately 3:1. The combination of these isotopes will produce a complex cluster for the molecular ion:
-
M⁺ (⁷⁹Br, ³⁵Cl): m/z ~284
-
M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): m/z ~286
-
M+4 (⁸¹Br, ³⁷Cl): m/z ~288
Key Fragmentation Pathways: The fragmentation is expected to occur at the weakest bonds, primarily the C-O ether bond.[7][8]
-
Pathway A: Cleavage of the C(pyrimidine)-O bond: This would lead to the formation of a 5-bromopyrimidinyl cation (m/z 157/159) and a 2-chlorophenoxy radical, or a 2-chlorophenoxy cation (m/z 128/130) and a 5-bromopyrimidinyl radical.
-
Pathway B: Cleavage of the O-C(phenyl) bond: This would generate a 5-bromo-2-oxypyrimidine cation (m/z 173/175) and a 2-chlorophenyl radical.
The relative abundance of these fragments will depend on the stability of the resulting ions and radicals.
Visualization of Molecular Structure and Fragmentation
References
- 1. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorophenol(95-57-8) 13C NMR [m.chemicalbook.com]
- 5. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 6. 5-Bromopyrimidine(4595-59-9) IR Spectrum [m.chemicalbook.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. chemguide.co.uk [chemguide.co.uk]
From Bench to Bedside: A Technical Guide on the Discovery and Enduring Impact of Halogenated Pyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Dawn of a Targeted Approach
In the landscape of modern therapeutics, the strategic incorporation of halogens into drug candidates is a fundamental tactic. This guide delves into the history and scientific evolution of a pivotal class of molecules: halogenated pyrimidines. From their serendipitous beginnings to their current status as mainstays in oncology and virology, their story is one of scientific ingenuity, mechanistic understanding, and profound clinical impact. This document will provide an in-depth exploration of their discovery, mechanism of action, and the key experimental methodologies that propelled them from the laboratory to clinical practice.
Part 1: The Genesis of a New Therapeutic Paradigm - 5-Fluorouracil
The narrative of halogenated pyrimidines in medicine is inextricably linked with the development of one of the most significant chemotherapeutic agents of the 20th century: 5-fluorouracil (5-FU). The conceptual breakthrough originated from the observation that liver tumors in rats exhibited a higher uptake of uracil, a fundamental component of RNA, compared to normal tissues.[1] This finding sparked the interest of Dr. Charles Heidelberger at the University of Wisconsin in the 1950s, who hypothesized that a modified, "fraudulent" version of uracil could be selectively taken up by cancer cells and disrupt their proliferation.[2][3][4][5][6]
The design of 5-FU was a masterstroke of chemical reasoning. By replacing the hydrogen atom at the 5-position of the uracil ring with a fluorine atom, Heidelberger and his colleagues created a molecule that could mimic uracil but would ultimately jam the machinery of DNA synthesis.[1] The selection of fluorine was critical; its van der Waals radius is similar to that of hydrogen, allowing it to be recognized by cellular enzymes, yet the strength of the carbon-fluorine bond would prevent its removal during the synthesis of thymidylate, a crucial DNA building block.[1] Patented in 1956 and first reported in the journal Nature in 1957, 5-FU quickly demonstrated potent anti-cancer effects and was approved for medical use in 1962.[2][4][7]
Mechanism of Action: A Two-Pronged Attack
The cytotoxic effects of 5-FU are not exerted by the drug itself, but by its intracellular metabolites which interfere with DNA and RNA synthesis through two primary pathways.[8][9]
-
Inhibition of Thymidylate Synthase: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable complex with the enzyme thymidylate synthase and a folate cofactor.[7][8] This action blocks the synthesis of thymidylate (dTMP) from uridylate (dUMP), leading to a depletion of thymidine triphosphate (TTP), an essential precursor for DNA replication.[7][9] The resulting "thymineless death" is a major contributor to the anticancer activity of 5-FU.[7]
-
Incorporation into RNA and DNA: 5-FU can also be metabolized into 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP).[8] FUTP is incorporated into RNA in place of uridine, disrupting RNA processing and function.[7][9] FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[9]
References
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 3. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorouracil | Podcast | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Modeling Guide to the Molecular Interactions of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of 5-Bromo-2-(2-chlorophenoxy)pyrimidine, a halogenated phenoxypyrimidine derivative with potential pharmacological significance. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document outlines a multi-faceted in-silico approach to elucidate the molecular interactions of this compound. We will explore a synergistic workflow that integrates Density Functional Theory (DFT) for accurate molecular property prediction, molecular docking to identify plausible binding modes with a selected therapeutic target, and Molecular Dynamics (MD) simulations to assess the stability and dynamics of the ligand-protein complex. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical modeling to understand and predict the behavior of novel small molecules.
Introduction: The Rationale for Modeling this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory functions.[1][2] The subject of this guide, this compound, is a compelling candidate for theoretical investigation due to its distinct structural features. The presence of two halogen atoms, bromine and chlorine, introduces the potential for specific halogen bonding interactions, which are increasingly recognized for their importance in defining ligand affinity and specificity.[3][4][5] The 2-phenoxypyrimidine moiety is also a known pharmacophore in various kinase inhibitors.[6][7]
Given that many 2-phenylaminopyrimidine derivatives have been investigated as kinase inhibitors, for the purpose of this guide, we will hypothesize an interaction with a relevant therapeutic target: Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[8] This guide will, therefore, focus on the theoretical modeling of this compound as a potential CDK2 inhibitor.
The insights gained from the theoretical modeling workflow described herein can guide the rational design of more potent and selective analogs, ultimately accelerating the drug discovery and development pipeline.
Foundational Analysis: Molecular Properties and Quantum Mechanical Characterization
A thorough understanding of the intrinsic properties of this compound is a prerequisite for any interaction modeling. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing accurate descriptions of electronic structure and properties.[9][10][11]
DFT Protocol for Molecular Optimization and Property Calculation
A robust DFT protocol is essential for obtaining reliable data. The following steps outline a typical workflow:
-
Structure Preparation : The 3D structure of this compound is constructed using a molecular builder and subjected to an initial geometry optimization using a computationally less expensive method like the semi-empirical PM7 method.
-
DFT Functional and Basis Set Selection : A crucial step is the choice of an appropriate DFT functional and basis set. For systems involving halogen bonding, a functional that accounts for dispersion interactions is recommended. The B3LYP functional with the addition of Grimme's D3 dispersion correction (B3LYP-D3) is a common choice. A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.[9]
-
Geometry Optimization : A full geometry optimization is performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to find the lowest energy conformation.
-
Frequency Analysis : A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations : From the optimized geometry, a range of molecular properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP) Surface : To visualize the charge distribution and identify electrophilic and nucleophilic regions. The MEP is crucial for understanding potential non-covalent interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity.
-
Mulliken Atomic Charges : To quantify the partial charges on each atom.
-
Expected Molecular Properties
The following table summarizes the expected outcomes from the DFT calculations.
| Property | Expected Value/Observation | Significance |
| Optimized Geometry | Non-planar due to the phenoxy linkage. | Defines the 3D shape for docking. |
| Dipole Moment | Non-zero, indicating a polar molecule. | Influences solubility and long-range electrostatic interactions. |
| HOMO-LUMO Gap | Moderate energy gap. | Indicator of chemical reactivity and stability. |
| MEP Surface | Negative potential around the pyrimidine nitrogens and the ether oxygen; positive region (σ-hole) on the halogen atoms. | Predicts sites for hydrogen bonding and halogen bonding. |
| Mulliken Charges | Negative charges on nitrogen and oxygen atoms; positive charges on adjacent carbons and hydrogens. | Provides a quantitative measure of the charge distribution. |
Predicting Interactions: Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1][12][13]
Molecular Docking Workflow
The following diagram illustrates a typical molecular docking workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
- 11. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. remedypublications.com [remedypublications.com]
Methodological & Application
Application Notes and Protocols: Strategic Use of 5-Bromo-2-(2-chlorophenoxy)pyrimidine in Chemoselective Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 5-Bromo-2-(2-chlorophenoxy)pyrimidine in palladium-catalyzed cross-coupling reactions. As a versatile building block, this compound offers two distinct electrophilic sites, enabling sequential and selective functionalization crucial for the synthesis of complex molecules in drug discovery and materials science. We will explore the underlying principles of chemoselectivity and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Principle of Chemoselective Coupling
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, this compound, is a highly valuable intermediate due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[3][4] This principle is the cornerstone of synthetic strategy when using this substrate.
The C-Br bond at the 5-position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at the 2-position.[5][6] The electron-deficient nature of the pyrimidine ring does activate the C-Cl bond to an extent, but this reactivity difference allows for the selective functionalization of the C-5 position under relatively mild conditions, leaving the C-2 position available for subsequent transformations.[3][6] This guide will provide the protocols to harness this inherent chemoselectivity.
Caption: Sequential functionalization strategy.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, a linkage ubiquitous in pharmaceutical compounds.[7] When applied to this compound, the reaction can be controlled to selectively form a biaryl or heteroaryl-aryl bond at the C-5 position.
Causality Behind Experimental Choices:
-
Catalyst System : A standard catalyst like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often sufficient for the reactive C-Br bond.[6][8] For less reactive boronic acids or to push the reaction to completion, more active catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd₂(dba)₃ can be employed.[9]
-
Base : The base is critical for activating the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.[8][9] K₃PO₄ is often a good choice for heteroaryl halides as it is effective without being overly harsh.[9]
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.[4][9] Rigorous degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 1: Selective Suzuki-Miyaura Coupling at C-5
This protocol describes the synthesis of 2-(2-chlorophenoxy)-5-phenylpyrimidine, adapted from established procedures for the parent 5-bromo-2-chloropyrimidine scaffold.[8]
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas (Argon or Nitrogen).[4]
-
Seal the flask, then evacuate and backfill with the inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours).[9]
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[4]
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DCM/MeOH | 90 | 48[8] |
| p-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 (typical)[9] |
| 3-Furanboronic acid | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 100 | Good to Excellent[10] |
| Indole-5-boronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | t-Amyl Alcohol | 120 | >75[10] |
| *Ligand 1 refers to a specialized monophosphine ligand developed for heteroaryl couplings. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, a critical step in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines. For this compound, this transformation can be directed at either the C-Br or the C-Cl bond, though amination of the more activated C-2 position is common after the C-5 position has been functionalized.
Causality Behind Experimental Choices:
-
Catalyst System : This reaction almost always requires a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[9][13] Ligands like BINAP, XPhos, or RuPhos are effective.[9][13] The ligand accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition.[11]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice.[9] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[13]
-
Solvent : Anhydrous, non-protic solvents like toluene or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.[3][9]
Protocol 2: General Protocol for Buchwald-Hartwig Amination
This is a generalized protocol that serves as an excellent starting point for coupling various amines.[3][9]
Materials:
-
Halopyrimidine substrate (e.g., 5-Aryl-2-(2-chlorophenoxy)pyrimidine) (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv., 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv., 3 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, the palladium precatalyst, and the BINAP ligand to an oven-dried reaction vessel.[3]
-
Add the anhydrous, degassed toluene, followed by the halopyrimidine substrate and the amine.[3]
-
Seal the vessel and heat the mixture to 80-110 °C. The optimal temperature may vary depending on the reactivity of the C-Cl bond and the amine.[3]
-
Stir the reaction until completion, as monitored by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[14] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, which can be used to probe biological space or as handles for further chemistry, such as click reactions or cyclizations.[2] The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).[2]
Causality Behind Experimental Choices:
-
Catalyst System : The standard system employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[3][14] The palladium cycle activates the aryl halide, while the copper cycle generates a copper acetylide intermediate that participates in the key transmetalation step.[2]
-
Base : A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and as a solvent in some cases.[3][9]
-
Solvent : Anhydrous polar aprotic solvents like DMF or THF are typically used.[3]
Protocol 3: Selective Sonogashira Coupling at C-5
This general protocol is designed for the selective coupling of terminal alkynes to the C-5 position of the pyrimidine ring.[3]
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2 equiv.)
-
Copper(I) Iodide (CuI) (0.10 equiv., 10 mol%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous, degassed DMF
Procedure:
-
To a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.[3]
-
Flush the flask thoroughly with an inert gas.
-
Add the degassed DMF and triethylamine via syringe.[3]
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity, until the starting material is consumed.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material by flash chromatography to obtain the 5-alkynylpyrimidine product.
Caption: A typical experimental cross-coupling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-(2-chlorophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have made it an indispensable tool for the construction of carbon-carbon bonds.[1][2] This is especially true in the synthesis of complex biaryl and heterobiaryl structures, which are prevalent motifs in a vast number of marketed drugs and clinical candidates.[3][4]
This document provides a detailed guide to the Suzuki coupling of 5-Bromo-2-(2-chlorophenoxy)pyrimidine, a versatile building block in medicinal chemistry.[5] The pyrimidine core is a privileged scaffold in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[5][6] The presence of two distinct halogen atoms on this substrate—a bromine at the 5-position and a chlorine at the 2-position—offers opportunities for selective and sequential functionalization, allowing for the rapid generation of diverse molecular libraries for drug discovery.[7] Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl, suggesting that the C-Br bond at the 5-position is more susceptible to oxidative addition to the palladium catalyst.[7][8]
These application notes are designed to provide a comprehensive, step-by-step protocol for the Suzuki coupling of this compound, along with a detailed explanation of the underlying mechanistic principles and practical considerations for reaction optimization, monitoring, and product purification.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[9][12] This step is often the rate-determining step of the reaction.[8]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][13][14]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][15]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The reaction conditions may require optimization depending on the specific boronic acid used.
Reagents and Materials
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| This compound | 303.55 | 1.0 | 303.55 mg | Aryl halide |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 mg | Palladium catalyst |
| K₂CO₃ | 138.21 | 2.0 | 276.4 mg | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | Solvent |
| Water | 18.02 | - | 2 mL | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[16]
-
Solvent Addition: Add the degassed solvent system, a 4:1 mixture of 1,4-dioxane and water.[9][16] The use of aqueous solvents can be beneficial for the Suzuki coupling.[15]
-
Reaction: Stir the reaction mixture at 90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] The crude product can be purified by flash column chromatography on silica gel.[9]
Figure 2: A flowchart illustrating the experimental workflow for the Suzuki coupling.
Key Considerations and Optimization
-
Choice of Catalyst: While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources and ligands can be employed.[18] For challenging substrates, more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, may offer improved reactivity.[18][19]
-
Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[10][20] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[21][22] While a mixture of an organic solvent and water is common, other solvents such as toluene, THF, and DMF can also be used.[12][15] The choice of solvent can sometimes affect the selectivity of the reaction.[21][23]
-
Reaction Temperature: The reaction temperature is a critical parameter. While many Suzuki couplings proceed at elevated temperatures, some highly active catalyst systems can facilitate the reaction at room temperature.[13]
-
Purity of Reagents: The purity of the boronic acid is crucial for the success of the Suzuki coupling. Impurities can poison the palladium catalyst and lead to the formation of byproducts, complicating purification and reducing the yield.
Reaction Monitoring and Product Characterization
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the consumption of the starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, including the detection of intermediates and byproducts.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural elucidation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient base, low reaction temperature. | Use a fresh batch of catalyst, ensure the base is anhydrous and of high purity, and consider increasing the reaction temperature. |
| Formation of Byproducts | Protodeborylation of the boronic acid, homocoupling of the starting materials. | Use a stronger base or a different solvent system. Ensure a strictly inert atmosphere to minimize homocoupling. |
| Poor Reproducibility | Variations in reagent quality, moisture in the reaction. | Use high-purity reagents from a reliable source. Ensure all glassware is thoroughly dried and solvents are anhydrous. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules in drug discovery and development. The protocol and guidelines presented here for the coupling of this compound provide a solid foundation for researchers to successfully employ this important transformation. Careful consideration of the reaction parameters, including the choice of catalyst, base, and solvent, is essential for achieving optimal results. With a thorough understanding of the underlying principles and meticulous experimental technique, the Suzuki coupling can be a reliable and efficient method for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Key Macitentan Intermediate Using 5-Bromo-2-chloropyrimidine
Abstract
This technical guide provides a detailed protocol for the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist, focusing on the critical coupling step involving the key intermediate, 5-Bromo-2-chloropyrimidine. Macitentan is a crucial therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1] The efficiency and purity of the final active pharmaceutical ingredient (API) are highly dependent on the successful execution of its synthetic route. This document outlines the strategic importance of 5-Bromo-2-chloropyrimidine as a building block and provides a robust, step-by-step protocol for its incorporation into the Macitentan scaffold, aimed at researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 5-Bromo-2-chloropyrimidine in Macitentan Synthesis
Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide) is a complex molecule whose synthesis requires a strategic, multi-step approach.[2][3] A pivotal transformation in its synthesis is the ether linkage formation between the ethylene glycol side chain of the core pyrimidine sulfamide and the 5-bromo-2-chloropyrimidine moiety.
5-Bromo-2-chloropyrimidine (CAS: 32779-36-5) is an indispensable intermediate in this process for several reasons. Its chemical structure possesses two distinct electrophilic sites: a chloro substituent at the 2-position and a bromo substituent at the 5-position.[4][5] This differential reactivity is key to the synthetic strategy. The C2-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), allowing for a selective reaction with the deprotonated hydroxyl group of the preceding intermediate. The C5-bromo position remains intact during this step, available for potential future cross-coupling reactions if desired, although in the case of Macitentan, it is a required feature of the final molecule.[5][6] This controlled, regioselective reaction is fundamental to achieving high yields and purity in the synthesis of the final drug substance.
Synthetic Pathway Overview
The final step in the synthesis of Macitentan involves a nucleophilic aromatic substitution. The precursor, N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, is first deprotonated using a strong, non-nucleophilic base to form a reactive alkoxide. This alkoxide then acts as the nucleophile, attacking the electron-deficient C2 position of 5-bromo-2-chloropyrimidine, displacing the chloride leaving group to form the desired ether linkage.
Caption: Synthetic workflow for the final coupling step in Macitentan synthesis.
Detailed Experimental Protocol
This protocol outlines the procedure for the Williamson ether synthesis-type coupling reaction to produce Macitentan.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Recommended Purity | Supplier Example |
| N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide | 441798-32-9 | >98% | Various |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | >98% | BenchChem |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | <50 ppm H₂O | Acros Organics |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | <50 ppm H₂O | Fisher Scientific |
| Toluene | 108-88-3 | Anhydrous | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | EMD Millipore |
| Argon or Nitrogen Gas, high purity | 7440-37-1 | 99.998% | Airgas |
3.2. Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Thermometer/temperature probe
-
Condenser
-
Inert gas manifold (Argon or Nitrogen) with bubbler
-
Addition funnel or syringe pump for controlled addition
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks, etc.)
-
Rotary evaporator
-
Apparatus for recrystallization
3.3. Step-by-Step Procedure
CAUTION: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. All operations must be conducted under a strict inert atmosphere and with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and an inert gas inlet.
-
Flame-dry the entire apparatus under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Deprotonation of the Hydroxy Intermediate:
-
To the reaction flask, add N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 equiv).
-
Add anhydrous toluene (or THF) to the flask to create a stirrable suspension (approx. 15-20 mL per gram of starting material).[2]
-
Cool the mixture to 10-15°C using an ice-water bath.
-
Carefully add sodium hydride (1.2-2.5 equiv.) portion-wise to the stirred suspension.[2][7] Rationale: Portion-wise addition helps control the initial exotherm and hydrogen gas evolution.
-
Stir the resulting reaction mass for 20-30 minutes at 10-15°C to ensure complete formation of the sodium alkoxide intermediate.[2][5]
-
-
Coupling with 5-Bromo-2-chloropyrimidine:
-
In a separate dry flask, prepare a solution of 5-bromo-2-chloropyrimidine (1.1-1.5 equiv.) in a minimal amount of anhydrous DMF or THF.[2][5][8] Rationale: Using a co-solvent like DMF can aid in the solubility of the pyrimidine and facilitate the reaction.
-
Slowly add the 5-bromo-2-chloropyrimidine solution to the reaction mixture via a syringe or an addition funnel over 20-30 minutes, maintaining the internal temperature at 10-15°C.[2] Rationale: Slow addition is critical to prevent a rapid, uncontrolled exotherm and potential side reactions.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to approximately 60-75°C.[5][8]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol intermediate is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to neutralize any unreacted sodium hydride.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude Macitentan is typically purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product as a white to off-white powder.[7]
-
The purity of the final compound should be assessed by HPLC, ¹H NMR, and Mass Spectrometry. A purity of >99.5% is often achievable.[2]
-
Quantitative Data and Yields
The following table summarizes typical reaction parameters and expected outcomes based on published procedures.
| Parameter | Value/Range | Rationale/Notes |
| Equivalents (Sulfamide) | 1.0 | Limiting reagent. |
| Equivalents (NaH) | 1.2 - 2.5 | An excess is used to ensure complete deprotonation.[2][7] |
| Equivalents (Pyrimidine) | 1.1 - 1.5 | A slight excess drives the reaction to completion.[5][8] |
| Temperature | 10-15°C (addition), 60-75°C (reaction) | Low temperature for controlled initiation, heating to increase reaction rate.[2][5][8] |
| Reaction Time | 2 - 4 hours | Monitored by TLC/LC-MS for completion. |
| Expected Yield | 85% - 95% | Yields are highly dependent on reaction conditions and purity of starting materials.[8] |
| Expected Purity | >99.5% (after recrystallization) | High purity is essential for a pharmaceutical ingredient.[2] |
Conclusion
The use of 5-Bromo-2-chloropyrimidine is a cornerstone in the efficient synthesis of Macitentan. The protocol detailed herein provides a robust and reproducible method for the critical coupling step, leveraging the differential reactivity of the halosubstituents on the pyrimidine ring. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and the stringent purity required for pharmaceutical applications. This guide serves as a comprehensive resource for chemists and process developers working on the synthesis of this vital therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 3. WO2015004265A1 - Process for preparing a pyrimidine intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20210300880A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]
scale-up synthesis of 5-bromo-2-substituted pyrimidines
An Application Guide to the Scalable Synthesis of 5-Bromo-2-Substituted Pyrimidines
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2-substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis, while well-documented at the laboratory scale, presents significant challenges when transitioning to pilot plant and commercial manufacturing. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the scale-up synthesis of this critical heterocyclic scaffold. We will dissect common synthetic routes, provide field-proven protocols for key transformations, and address the critical aspects of process safety, optimization, and quality control that are paramount for successful and efficient large-scale production.
Strategic Imperatives for Scale-Up Synthesis
The industrial synthesis of a target molecule is governed by a different set of principles than bench-scale discovery. While novelty and yield are important, the primary drivers for scale-up are safety, cost, robustness, and purity . The 5-bromo-2-substituted pyrimidine framework offers multiple synthetic entry points, but a robust retrosynthetic analysis for large-scale operations will almost invariably prioritize pathways that utilize readily available, cost-effective starting materials and minimize hazardous reagents and complex purifications.
A common and highly effective strategy involves the functionalization of a pre-existing pyrimidine ring. This modular approach allows for the late-stage introduction of diversity at the C2-position, making it highly adaptable for producing a library of analogues.
Caption: General Retrosynthetic Strategy for 5-Bromo-2-Substituted Pyrimidines.
Synthesis of the Core Intermediate: 5-Bromo-2-chloropyrimidine
5-Bromo-2-chloropyrimidine is a versatile and widely used intermediate for introducing the 5-bromopyrimidine moiety.[1][2] Its synthesis from the inexpensive 2-hydroxypyrimidine is a critical, multi-step process where careful consideration of reagents and conditions is vital for a safe and efficient scale-up.
Process Hazard Analysis: Large-Scale Bromination
Bromination is an inherently hazardous operation that demands stringent engineering and administrative controls. Elemental bromine (Br₂) is highly corrosive, toxic, and a strong oxidizer.[3][4] Alternative reagents like N-Bromosuccinimide (NBS) are solids and can be easier to handle, but may present their own thermal stability risks, especially when dissolved in solvents like DMF.[4] A thorough Process Hazard Analysis (PHA) or HAZOP study is mandatory before any scale-up operation.
Key Safety Considerations for Bromination:
-
Reagent Choice: The use of HBr/H₂O₂ systems can be a safer alternative to elemental bromine, generating the electrophile in situ.[5][6] Continuous flow reactors can further mitigate risk by minimizing the amount of hazardous reagent present at any given time.[6][7]
-
Material Compatibility: Bromine is incompatible with many metals, including aluminum, and reacts violently with water.[3] Glass-lined or Hastelloy reactors are typically required.
-
Engineering Controls: Operations must be conducted in a well-ventilated area with dedicated scrubber systems to neutralize bromine vapors. Bromine detectors and alarms are essential for early leak detection.[3]
-
Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, chemical-resistant suits, and gloves are mandatory.[3]
Protocol 1: Two-Step Synthesis of 5-Bromo-2-chloropyrimidine
This classical approach involves the bromination of 2-hydroxypyrimidine followed by chlorination of the resulting 5-bromo-2-hydroxypyrimidine.
Part A: Bromination of 2-Hydroxypyrimidine This protocol uses a safer, in situ generation of the brominating agent.[5]
-
Materials: 2-hydroxypyrimidine, hydrobromic acid (48%), hydrogen peroxide (30%), water.
-
Procedure:
-
Charge a suitable glass-lined reactor with 2-hydroxypyrimidine (1.0 equiv) and water.
-
Cool the stirred suspension to 0-5 °C.
-
Slowly add hydrobromic acid (1.1-1.5 equiv), maintaining the temperature below 10 °C.
-
Add hydrogen peroxide (1.1-1.5 equiv) dropwise via an addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 15 °C. Off-gassing may occur; ensure adequate ventilation and scrubbing.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion using HPLC.
-
Cool the mixture to 0-5 °C. The product, 5-bromo-2-hydroxypyrimidine, will precipitate.
-
Isolate the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Part B: Chlorination using Phosphorus Oxychloride (POCl₃) Causality Note: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the hydroxypyrimidine (which exists in the pyrimidone tautomeric form) to the corresponding chloropyrimidine. However, it is highly corrosive and reacts violently with water, producing HCl gas. The workup is particularly hazardous on a large scale.[2][8]
-
Materials: 5-bromo-2-hydroxypyrimidine, phosphorus oxychloride (POCl₃), triethylamine, toluene, sodium carbonate solution.
-
Procedure:
-
Under an inert nitrogen atmosphere, charge the reactor with 5-bromo-2-hydroxypyrimidine (1.0 equiv), toluene, and phosphorus oxychloride (2.0-3.0 equiv).[8]
-
Slowly add triethylamine (2.0 equiv) while maintaining the temperature below 40 °C.[8]
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.[8]
-
Monitor reaction completion by HPLC.
-
Cool the mixture to room temperature. Under strict control, slowly and carefully quench the reaction mixture by adding it to ice water. This is a highly exothermic step with significant HCl evolution.
-
Separate the organic layer. Neutralize the aqueous layer with a 20% sodium carbonate solution to pH 8-9.[8]
-
Extract the aqueous layer with toluene. Combine all organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield 5-bromo-2-chloropyrimidine.
-
Data Summary: Comparison of Synthetic Methods for 5-Bromo-2-chloropyrimidine
| Method | Starting Material | Key Reagents | Avg. Yield | Avg. Purity | Key Scale-Up Considerations |
| Method 1 [8] | 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine, Toluene | ~85% | >98% | High Hazard: POCl₃ is toxic and corrosive. Quench is highly exothermic and generates HCl gas. Requires specialized equipment. |
| Method 2 [1][2] | 5-Bromo-2-hydroxypyrimidine | DMF, HCl, Cetyltrimethylammonium chloride | ~91% | >99% | Safer Alternative: Avoids POCl₃. Simpler work-up and waste disposal. Potential for DMF recovery. |
| Method 3 [5][9] | 2-Hydroxypyrimidine | HBr, H₂O₂ (One-Pot) | ~75-85% | >98% | Process Intensification: "One-pot" procedure reduces unit operations. Requires excellent temperature control during H₂O₂ addition. |
C2-Position Diversification via Cross-Coupling
With the 5-bromo-2-chloropyrimidine core in hand, the desired C2-substituent can be introduced. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this transformation due to their broad functional group tolerance and high efficiency.
Caption: Key Decision Point for C2-Functionalization.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl or heteroaryl boronic acids to the C2-position.[10] Its tolerance of water and wide availability of boronic acids make it highly attractive for industrial applications.
-
Materials: 5-bromo-2-chloropyrimidine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern pre-catalyst), Base (e.g., K₃PO₄, K₂CO₃), Solvent (e.g., 1,4-Dioxane/Water, Toluene).
-
Procedure:
-
Inerting the Reactor: Charge an appropriately sized reactor with 5-bromo-2-chloropyrimidine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-2.5 equiv).[11] Purge the reactor and backfill with an inert gas (Nitrogen or Argon) three times.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%). For large-scale reactions, using air-stable pre-catalysts is highly recommended to ensure reproducibility.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[11] Solvents must be deoxygenated to prevent catalyst deactivation.
-
Reaction: Heat the mixture with efficient stirring to the target temperature (typically 85-100 °C).[11]
-
Monitoring: Track the consumption of the starting material by HPLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry it, and concentrate it. The crude product is often purified by recrystallization or silica gel chromatography (though chromatography is less desirable on a large scale).
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for synthesizing 2-aminopyrimidine derivatives, which are prevalent in pharmaceuticals.[13] The choice of ligand is critical for achieving high yields and catalyst turnover.[14]
-
Materials: 5-bromo-2-substituted pyrimidine, Amine, Palladium pre-catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOt-Bu, K₃PO₄), Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox or in a purged reactor, charge the palladium pre-catalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the ligand (e.g., 4-8 mol% Xantphos).[13]
-
Reagent Addition: Add the base (1.4 equiv), the 5-bromopyrimidine starting material (1.0 equiv), and the amine (1.2 equiv).[13]
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a pressure-equalizing addition funnel.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[13]
-
Monitoring & Work-up: Monitor the reaction by HPLC. Once complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: The crude product can be purified by recrystallization or chromatography.
-
Quality Control and Downstream Processing
Process Analytical Technology (PAT)
For robust, scalable manufacturing, implementing a PAT framework is essential.[15] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[16][17] For pyrimidine synthesis, this could involve:
-
In-line Monitoring: Using techniques like IR or Raman spectroscopy to monitor the concentration of reactants and products in real-time, ensuring the reaction goes to completion and minimizing byproduct formation.
-
Automated Sampling: Coupling an automated sampler to an HPLC to get near real-time data on reaction progress and purity profiles.
Protocol 4: Purification by Crystallization
Crystallization is the most effective method for purifying final products on a large scale, as it can remove impurities and isolate the desired polymorph.[19]
-
Materials: Crude 5-bromo-2-substituted pyrimidine, appropriate solvent system.
-
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent/anti-solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[19] Common solvents include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Dissolution: Charge the crude product to a clean reactor and add the minimum amount of hot solvent required to achieve complete dissolution.[19]
-
Controlled Cooling: Slowly cool the solution according to a pre-defined cooling profile. Slow cooling generally yields larger, purer crystals.[19] Seeding the solution with a small amount of pure product at the appropriate temperature can aid in controlling crystal size and form.
-
Isolation: Once crystallization is complete, isolate the product by filtration or centrifugation.
-
Washing & Drying: Wash the isolated crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.[19] Dry the product under vacuum at a controlled temperature.
-
Conclusion
The is a multifaceted challenge that requires a holistic approach, integrating robust chemical process development with rigorous safety analysis and modern quality control principles. By selecting modular synthetic routes, prioritizing safer reagents, optimizing reaction conditions for cross-coupling, and implementing controlled downstream processing, researchers and drug development professionals can successfully navigate the complexities of bringing these vital pharmaceutical building blocks from the bench to manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. longdom.org [longdom.org]
- 16. Process analytical technology - Wikipedia [en.wikipedia.org]
- 17. hamiltoncompany.com [hamiltoncompany.com]
- 18. pharmanow.live [pharmanow.live]
- 19. benchchem.com [benchchem.com]
Application Note: A Streamlined One-Pot Synthesis of 5-Bromo-2-chloropyrimidine for Pharmaceutical Intermediates
Introduction: The Strategic Importance of 5-Bromo-2-chloropyrimidine
5-Bromo-2-chloropyrimidine is a pivotal building block in contemporary drug discovery and development.[1] Its unique structure, featuring two distinct and regioselectively addressable halogen atoms, makes it an exceptionally versatile scaffold for constructing complex molecular architectures.[2] The C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is ideal for a range of palladium-catalyzed cross-coupling reactions.[2] This differential reactivity allows for the sequential and controlled introduction of various functional groups, leading to the synthesis of numerous compounds with significant therapeutic potential, including anticancer and antiviral agents.[1][2]
Traditionally, the synthesis of this intermediate involves multi-step procedures that can be time-consuming, inefficient, and involve the handling of hazardous reagents like liquid bromine.[3] This application note details a robust and highly efficient one-pot, two-stage synthesis method starting from the readily available precursor, 2-hydroxypyrimidine. This process, which combines bromination and chlorination in a single reaction vessel, significantly simplifies the production process, improves production efficiency by minimizing intermediate handling, and enhances the overall atom economy.[4]
Reaction Overview and Mechanistic Rationale
The synthesis proceeds in two distinct stages within the same pot, transforming 2-hydroxypyrimidine into the target molecule.
Overall Transformation:
References
use of 5-Bromo-2-chloropyrimidine in fragment-based drug discovery
An In-Depth Guide to the Application of 5-Bromo-2-chloropyrimidine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of the Pyrimidine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] This approach relies on screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target.[3][4] These initial hits are then optimized into potent lead compounds. The selection of scaffolds for building these fragment libraries is a critical determinant of success. 5-Bromo-2-chloropyrimidine has emerged as a particularly valuable and versatile building block in this context.[5][6]
Its utility stems from a unique combination of physicochemical properties and synthetic tractability. As a substituted pyrimidine, it represents a core motif prevalent in a vast number of biologically active molecules, particularly kinase inhibitors.[5] More importantly, the dihalogenated structure presents two distinct and differentially reactive sites: the C2-chloro and C5-bromo positions. This allows for controlled, sequential chemical modifications, a feature that is paramount for the systematic evolution of a fragment hit into a lead compound. The C2-chloro position is generally more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is more reactive in palladium-catalyzed cross-coupling reactions.[6][7] This predictable reactivity provides chemists with precise control over the fragment growth vector during lead optimization.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging 5-Bromo-2-chloropyrimidine as a core scaffold in FBDD campaigns, from library synthesis to hit validation and lead evolution.
Physicochemical Properties of 5-Bromo-2-chloropyrimidine
A thorough understanding of the properties of the core scaffold is essential for its effective application in synthesis and screening.[5]
| Property | Value | Reference(s) |
| CAS Number | 32779-36-5 | [5][8] |
| Molecular Formula | C₄H₂BrClN₂ | [5][8][9] |
| Molecular Weight | 193.43 g/mol | [5][9] |
| Appearance | Off-white to beige crystalline powder | [8] |
| Melting Point | 73-79 °C | [8] |
| Solubility | Insoluble in water; slightly soluble in methanol, DMSO | |
| SMILES | Clc1ncc(Br)cn1 | [8] |
Part 1: Fragment Library Synthesis from a Privileged Scaffold
The power of 5-Bromo-2-chloropyrimidine lies in its capacity to serve as a starting point for a diverse library of fragments through regioselective functionalization.[7] The goal is to generate a collection of low molecular weight compounds that explore a wide range of chemical space while adhering to the principles of fragment design, often referred to as the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
Workflow for Library Diversification
The differential reactivity of the two halogen atoms is the key to synthetic strategy.[6][7] One can selectively react at either the C2 or C5 position, leaving the other halogen as a handle for future elaboration post-screening.
Caption: Diversification strategy for 5-Bromo-2-chloropyrimidine.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5 Position
This protocol describes a typical method for creating C-C bonds at the more reactive C5-bromo position, leaving the C2-chloro position available for subsequent fragment evolution.[6][7]
Rationale: The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition by Palladium(0) catalysts compared to the C-Cl bond, enabling selective coupling.[6] This selectivity is crucial for a stepwise synthetic strategy.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
Procedure:
-
To an oven-dried reaction vessel, add 5-Bromo-2-chloropyrimidine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst (0.05 eq).
-
Heat the reaction mixture (typically 80-100 °C) under the inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-chloro-5-substituted pyrimidine fragment.
Part 2: Biophysical Screening and Hit Identification
Due to their low molecular weight, fragments typically bind to their targets with weak affinity (mM to high µM range).[3] This necessitates the use of sensitive biophysical techniques capable of detecting these weak interactions, as conventional high-throughput screening (HTS) biochemical assays are often not sensitive enough.[3][10]
Screening Cascade: A Multi-Pronged Approach
A tiered or orthogonal approach is highly recommended to triage initial hits and eliminate false positives.[4][11] A primary screen provides high throughput, while secondary and tertiary screens offer higher confidence and more detailed structural or thermodynamic information.
Caption: A typical biophysical screening cascade for FBDD.
Comparison of Key Biophysical Techniques
| Technique | Principle | Throughput | Pros | Cons |
| Thermal Shift Assay (TSA) | Ligand binding alters protein melting temperature (Tm) | High | Low protein consumption; rapid | Prone to false positives/negatives; indirect binding evidence |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding to an immobilized target | Medium-High | Provides kinetics (kon, koff) and affinity (KD); real-time | Target immobilization can affect protein function; requires specialized equipment |
| NMR Spectroscopy | Detects binding through changes in the NMR spectrum of the ligand or protein | Low-Medium | Highly sensitive; provides structural information on binding mode; robust for weak binders | High protein consumption; requires specialized equipment and expertise |
| X-Ray Crystallography | Provides a high-resolution 3D structure of the protein-fragment complex | Low | Unambiguous binding mode confirmation; "gold standard" for structure-based design | Requires protein crystallization; can be a bottleneck |
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
This protocol outlines the use of STD NMR, a ligand-observed NMR technique, to confirm that a fragment hit from a primary screen binds to the target protein.
Rationale: STD NMR is a powerful secondary screening method. It works by selectively saturating protons on the protein. This saturation is transferred via spin diffusion to a binding ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding ligand remain, confirming a direct interaction.[4]
Materials:
-
Target protein solution (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS in D₂O).
-
Fragment hit stock solution (e.g., 100 mM in d6-DMSO).
-
NMR tubes and spectrometer.
Procedure:
-
Prepare the NMR sample by adding the fragment to the protein solution to a final concentration of ~100-500 µM (a 20-50 fold excess over the protein). A small percentage of d6-DMSO (~1-2%) is usually acceptable.
-
Acquire a standard 1D proton reference spectrum to ensure the fragment signals are visible and not overlapping with buffer components.
-
Set up the STD NMR experiment. This involves defining on-resonance and off-resonance saturation frequencies.
-
On-resonance: A frequency where only protein aliphatic protons resonate (e.g., ~-1 ppm).
-
Off-resonance: A frequency where neither protein nor ligand protons resonate (e.g., ~40 ppm).
-
-
Acquire the STD spectra with a suitable saturation time (typically 1-2 seconds).
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Analysis: The appearance of signals in the difference spectrum confirms that the fragment is a binder. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.
Part 3: From Hit to Lead: Fragment Evolution
Once a fragment hit is validated and its binding mode is determined, the next crucial step is to elaborate the fragment to increase its potency and selectivity.[1] This is where the synthetic versatility of the 5-Bromo-2-chloropyrimidine scaffold becomes a significant advantage. The remaining halogen serves as a defined vector for chemical growth into adjacent pockets of the protein's binding site, guided by structural information from X-ray crystallography or NMR.[3]
The Power of the Bromine Atom in Crystallography
A key expert insight is the utility of the bromine atom in X-ray crystallography. As a heavy atom, it has a strong anomalous scattering signal, which can be invaluable for solving the phase problem during structure determination, particularly for novel protein targets. Furthermore, its presence provides an unambiguous anchor point in the electron density map, greatly aiding in the correct placement and orientation of the fragment.[12][13][14]
Workflow for Structure-Guided Fragment Growth
Caption: Iterative cycle of structure-guided fragment evolution.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Fragment Elaboration
This protocol details the substitution of the chloro group at the C2 position of a 2-chloro-5-substituted pyrimidine hit, a common strategy for fragment growth.[7]
Rationale: The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates SNAr at the C2 position. This reaction is often high-yielding and tolerates a wide range of nucleophiles (amines, alcohols, thiols), making it ideal for rapidly generating a small library of analogs to probe Structure-Activity Relationships (SAR).[6]
Materials:
-
2-chloro-5-substituted pyrimidine fragment hit (1.0 eq)
-
Desired amine nucleophile (1.5-2.0 eq)
-
Base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., NMP, DMSO, or n-Butanol)
Procedure:
-
In a reaction vial, combine the pyrimidine fragment (1.0 eq), the amine nucleophile (1.5 eq), and the base (2.0 eq).
-
Add the solvent and seal the vial.
-
Heat the reaction mixture, often using microwave irradiation (e.g., 120-150 °C for 15-60 minutes) or conventional heating, until the reaction is complete as monitored by LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product via preparative HPLC or column chromatography to yield the elaborated lead compound for biological evaluation.
Conclusion
5-Bromo-2-chloropyrimidine is more than just a chemical intermediate; it is a strategically designed scaffold for modern fragment-based drug discovery. Its privileged pyrimidine core, coupled with the orthogonal reactivity of its two halogen substituents, provides an ideal platform for the entire FBDD workflow. It enables the efficient synthesis of diverse fragment libraries, facilitates hit identification through biophysical screening, and, most critically, offers a logical and controllable path for the evolution of low-affinity fragments into potent, drug-like leads. By understanding and applying the protocols and principles outlined in this guide, researchers can effectively harness the power of this versatile building block to accelerate the discovery of novel therapeutics.
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in the synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges of this synthesis and systematically improve your reaction yields.
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 5-Bromo-2-chloropyrimidine with 2-chlorophenol in the presence of a suitable base and solvent. The phenoxide, generated in situ, acts as the nucleophile, displacing the chloride at the C-2 position of the pyrimidine ring. The C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogens.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter during your experiments.
Technical FAQs and Troubleshooting Guide
Q1: My reaction yield is low, with a significant amount of unreacted 5-Bromo-2-chloropyrimidine remaining. What are the most likely causes?
Low conversion is a common issue in SNAr reactions and can typically be traced back to three key parameters: the base, reaction temperature, or solvent system.
-
Insufficient Base Strength or Stoichiometry: The reaction requires the deprotonation of 2-chlorophenol to form the more potent nucleophile, the 2-chlorophenoxide ion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.
-
Low Reaction Temperature: SNAr reactions, while often favored on electron-deficient rings like pyrimidine, still require a sufficient activation energy.[1] If the reaction temperature is too low, the rate will be sluggish, leading to incomplete conversion within a practical timeframe.
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SNAr reaction. The ideal solvent must be able to dissolve the reactants but, more importantly, it should stabilize the charged intermediate (Meisenheimer complex) without deactivating the nucleophile.
Q2: I'm observing multiple spots on my TLC plate besides my starting material and desired product. What are the common side reactions?
The formation of byproducts can significantly complicate purification and reduce the overall yield. The most common side reactions in this synthesis are:
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of 5-Bromo-2-chloropyrimidine to form 5-Bromo-2-hydroxypyrimidine.[2] This side reaction consumes the starting material and introduces a polar impurity that can be difficult to separate.
-
Solvent/Base Adduct Formation: In some cases, nucleophilic solvents or amine bases can compete with the desired 2-chlorophenoxide nucleophile, leading to the formation of undesired adducts.[2]
-
Disubstitution (Less Common): While the chlorine at C-2 is significantly more reactive towards nucleophilic substitution than the bromine at C-5, under very harsh conditions (e.g., excessively high temperatures), disubstitution could potentially occur.[2]
To mitigate these issues, ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Q3: How do I select the optimal base and solvent for this reaction?
The choice of base and solvent is interdependent and crucial for success. A strong, non-nucleophilic base and a polar aprotic solvent are generally preferred for this type of SNAr reaction.[1]
Base Selection: The base must be strong enough to completely deprotonate the 2-chlorophenol (pKa ≈ 8.5).
| Base | Type | Common Solvents | Key Considerations |
| NaH | Strong, non-nucleophilic | THF, DMF | Highly effective for generating the phenoxide. Reacts with any protic source, so strictly anhydrous conditions are mandatory.[3] |
| K₂CO₃ / Cs₂CO₃ | Weaker, non-nucleophilic | DMF, DMSO, Acetonitrile | Common and effective bases. Cesium carbonate (Cs₂CO₃) is more soluble and can lead to faster reaction rates. May require higher temperatures than NaH.[1][3] |
| NaOtBu | Strong, non-nucleophilic | Toluene, THF, Dioxane | A very strong base, often used in cross-coupling chemistry but can also be effective here. Very sensitive to moisture.[1] |
Solvent Selection: Polar aprotic solvents are ideal as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively "bare" and highly reactive.[1]
-
Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).[1][2]
-
Avoid: Protic solvents like ethanol or water, as they will protonate the phenoxide, rendering it non-nucleophilic, and can participate in hydrolysis side reactions.
Q4: My 5-Bromo-2-chloropyrimidine starting material has a slight yellow or brown tint. Is it still usable?
Discoloration of the starting material often suggests the presence of impurities, likely from degradation over time.[2] The primary degradation pathway for halo-pyrimidines is hydrolysis due to exposure to atmospheric moisture. While minor discoloration might not completely inhibit the reaction, it is highly likely to reduce the final yield and complicate purification.
Recommendation: For optimal and reproducible results, it is always best to use a fresh, pure sample. If you must use discolored material, it is advisable to first verify its purity by NMR or LC-MS.[2] If significant degradation is observed, purification of the starting material by recrystallization or column chromatography may be necessary.
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, this workflow provides a logical sequence of steps to diagnose and resolve the underlying issue.
Caption: A logical workflow for troubleshooting low product yield.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Parameters may require further optimization depending on laboratory-specific conditions and reagent purity.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
2-Chlorophenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chlorophenol (1.1 eq).
-
Add anhydrous DMF (approx. 5-10 mL per mmol of 5-Bromo-2-chloropyrimidine) to the flask and stir to dissolve.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete formation of the sodium phenoxide.
-
Add a solution of 5-Bromo-2-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-Bromo-2-chloropyrimidine is consumed.
-
Once complete, cool the reaction to room temperature and then carefully quench by slowly pouring it into a beaker of cold saturated NH₄Cl solution.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash once with water, then once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
References
Technical Support Center: Purification of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Welcome to the technical support center for the purification of 5-Bromo-2-(2-chlorophenoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established principles and field experience, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Scenario 1: Poor Separation during Column Chromatography
Problem: I'm running a silica gel column to purify my crude this compound, but the product is co-eluting with an impurity. TLC analysis shows overlapping spots.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent system is likely too high, causing all components to travel up the column too quickly and with little differentiation. The key to chromatographic separation is exploiting differential interactions between your compounds and the stationary phase.[1]
-
Solution: Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate. For instance, if a 7:3 Hexane:EtOAc mixture results in poor separation, try a 9:1 or even a 19:1 mixture. Run gradient TLC plates first to identify an optimal solvent system where the product has an Rf value between 0.2 and 0.4, and the impurity is well-resolved.[2]
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase will saturate the silica gel, preventing a proper separation.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations. For routine purifications, 50:1 to 100:1 is common. If you have 1 gram of crude material, you should be using 50-100 grams of silica gel.
-
-
Improper Sample Loading: If the initial band of the sample at the top of the column is too wide, the separation will be poor. This often happens when the sample is dissolved in too much solvent or a solvent that is stronger than the mobile phase.
-
Solution: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 1-2x the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[2] This powder can then be carefully added to the top of the packed column, ensuring a very narrow starting band.
-
Scenario 2: Product "Oils Out" During Recrystallization
Problem: I've dissolved my crude product in a hot solvent and upon cooling, it forms an oil instead of crystals.
Probable Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: Oiling out often occurs when the solution becomes supersaturated with respect to the compound at a temperature above its melting point. Rapid cooling exacerbates this issue.
-
Solution 1 (Slow Cooling): Ensure the cooling process is as slow as possible. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[3]
-
Solution 2 (Reduce Concentration): The initial concentration of the solute in the hot solvent may be too high. Add a small amount (1-5% of the total volume) of additional hot solvent to the oiled mixture to dissolve it, then attempt to cool it slowly again.
-
Solution 3 (Scratching/Seeding): Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, if you have a small crystal of pure product, add it to the solution (seeding) to initiate crystallization.
-
-
Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: If the crude product is very impure (<90%), recrystallization may not be the best first choice. Consider running a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization.
-
Scenario 3: Low Recovery After Purification
Problem: After performing column chromatography or recrystallization, the yield of my purified this compound is very low.
Probable Causes & Solutions:
-
Recrystallization Solvent Choice: The chosen solvent may be too good, meaning the product has significant solubility even at low temperatures.
-
Solution: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3] If recovery is low, it means too much product remains in the mother liquor. You may need to screen other solvents or use a two-solvent system (a "good" solvent for dissolving and a "poor," miscible solvent to induce precipitation).[3]
-
-
Product Adsorbed Irreversibly on Silica Gel: Highly functionalized or basic compounds can sometimes bind irreversibly to the acidic silica gel. While this compound is not strongly basic, decomposition on silica is a possibility for sensitive molecules.
-
Solution: If you suspect decomposition, consider using a less acidic stationary phase like alumina or treated silica gel (e.g., triethylamine-deactivated silica). You can also add a small amount of a modifying base like triethylamine (0.1-1%) to your mobile phase to mitigate this issue.
-
-
Premature Crystallization during Hot Filtration: If insoluble impurities are present and a hot filtration step is performed, the product can crystallize prematurely in the funnel, leading to significant loss.
-
Solution: Use a pre-heated funnel and filter paper, and perform the filtration as quickly as possible. Adding a slight excess of hot solvent before filtration can also help keep the product in solution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound? A1: The most common impurities arise from the starting materials and potential side reactions. These typically include unreacted 5-bromo-2-chloropyrimidine, unreacted 2-chlorophenol, and potentially by-products from undesired side reactions. The purification strategy must be able to separate the desired product from these structurally similar compounds.
Q2: Which purification method is generally better: column chromatography or recrystallization? A2: The choice depends on the purity of your crude material.
-
Recrystallization is ideal for crude products that are already relatively pure (>90%) and solid. It is cost-effective, scalable, and often yields highly pure crystalline material.[3]
-
Column Chromatography is superior for purifying complex mixtures containing multiple components or for separating impurities with polarities very similar to the product.[1][2] It offers finer control over the separation process.
The following flowchart can guide your decision:
Q3: How can I effectively monitor the purity of my fractions and the final product? A3:
-
Thin-Layer Chromatography (TLC): This is the workhorse technique for monitoring column chromatography fractions and checking the purity of the final product. Stain with a UV lamp (as aromatic compounds are often UV-active) and a potassium permanganate (KMnO₄) dip for visualization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and assessing purity. The absence of signals from starting materials (e.g., the distinct pyrimidine protons of 5-bromo-2-chloropyrimidine) is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC chromatogram) and mass confirmation of the desired product.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically cause melting point depression and broadening.[4]
Q4: What are the expected physical properties of this compound? A4: Based on its structure and data for similar compounds, this compound (C₁₀H₆BrClN₂O, MW: 285.52 g/mol ) is expected to be a solid at room temperature, likely a white to off-white powder.[5][6] It is a relatively non-polar molecule and should be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, but insoluble in water.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for purifying this compound on a laboratory scale (100 mg - 5 g).
Objective: To separate the target compound from unreacted starting materials and by-products.
1. Preparation of the Mobile Phase (Eluent):
-
Based on preliminary TLC analysis, prepare a suitable solvent system. A good starting point for a compound of this polarity is a mixture of Hexane and Ethyl Acetate.
-
Example: Prepare 1 L of 9:1 Hexane:Ethyl Acetate (900 mL Hexane, 100 mL Ethyl Acetate). Ensure the solvents are well-mixed.
2. Column Packing (Wet Slurry Method):
-
Select an appropriate size glass column. For 1 g of crude material, a 40-50 mm diameter column is suitable.
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand to create a level base.[7]
-
In a separate beaker, create a slurry of silica gel (e.g., 50 g for 1 g of crude product) in your initial mobile phase. The consistency should be like a milkshake, not too thick.[7]
-
Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, collecting it for reuse. As the silica packs, continuously add more slurry until the desired column height is reached (typically ~15-20 cm). Crucially, never let the top of the silica bed run dry.
-
Once packed, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (~5-10 mL).
-
Add 1-2 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the sand layer at the top of the packed column, creating a thin, even band.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column using a pipette or funnel, taking care not to disturb the top layer.
-
Open the stopcock and begin elution. Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
-
Collect the eluent in a series of numbered test tubes or flasks. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a 50 g column).
-
If separation is difficult, a gradient elution can be used. Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 9:1, then 8:2) to elute more polar compounds.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm purity using NMR or LC-MS.
Data Summary: Solvent System Optimization
The following table provides a starting point for solvent selection in silica gel chromatography.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Elution Behavior for this compound |
| 19:1 (95:5) | Very Low | Slow elution, high retention (Rf < 0.2). Good for separating from very non-polar impurities. |
| 9:1 (90:10) | Low | Recommended starting point. Should provide good mobility and separation (Rf ~ 0.2-0.4). |
| 4:1 (80:20) | Medium | Faster elution (Rf > 0.5). May cause co-elution with slightly more polar impurities. |
| 1:1 (50:50) | High | Very fast elution. Unlikely to provide adequate separation. |
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pyrimidines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine functionalization. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and practical experience.
I. Understanding the Fundamentals: Why SNAr on Pyrimidines?
Nucleophilic aromatic substitution is a cornerstone reaction in medicinal chemistry, and pyrimidines are privileged scaffolds in numerous pharmaceuticals.[1][2] The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it inherently activated for attack by nucleophiles.[3] This reactivity is most pronounced at the C-2, C-4, and C-6 positions, as the nitrogen atoms can effectively stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[4][5] Reactions at the C-5 position are significantly less favorable as the negative charge cannot be delocalized onto the nitrogen atoms.[6]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during SNAr reactions on pyrimidine substrates.
Problem 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges. A systematic evaluation of the reaction components is crucial for identifying the root cause.
Possible Cause A: Insufficiently Activated Pyrimidine Ring
-
Expertise & Experience: The SNAr mechanism proceeds through a high-energy anionic intermediate.[4] The stability of this Meisenheimer complex is paramount for the reaction to proceed.[7] If your pyrimidine substrate lacks sufficient electron-withdrawing groups (EWGs) or possesses electron-donating groups (EDGs), the ring is not "activated" enough for the nucleophile to attack.[3]
-
Troubleshooting Steps:
-
Analyze Your Substrate: Evaluate the electronic properties of the substituents on your pyrimidine ring. The presence of EWGs (e.g., -NO₂, -CN, -CF₃) will enhance reactivity.[8][9]
-
Increase Reaction Temperature: For sluggish reactions, increasing the temperature is often necessary to overcome the activation energy barrier.[8] Depending on the reactivity of your substrates, temperatures can range from room temperature to reflux conditions.
-
Consider a More Reactive Leaving Group: The nature of the leaving group can significantly impact the reaction rate. While this is a fundamental aspect of your starting material, it's a key consideration in synthetic design.
-
Possible Cause B: Poor Leaving Group
-
Expertise & Experience: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile.[5] However, the ability of the leaving group to depart from the Meisenheimer complex is also critical. A good leaving group is one that is a weak base and can stabilize a negative charge.
-
Troubleshooting Steps:
-
Evaluate Leaving Group Ability: The general order of reactivity for leaving groups in SNAr is F > Cl > Br > I.[10] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack.
-
Consider Alternative Leaving Groups: If you have synthetic flexibility, consider starting with a pyrimidine bearing a better leaving group.
-
Possible Cause C: Weak Nucleophile
-
Expertise & Experience: The strength of the nucleophile is a key driver of the reaction. Weakly nucleophilic species may not have sufficient reactivity to attack the electron-deficient pyrimidine ring.
-
Troubleshooting Steps:
-
Increase Nucleophilicity: If you are using a neutral nucleophile like an alcohol or an amine, consider deprotonating it with a suitable base to form the more potent alkoxide or amide.[3]
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of your reagent. Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[8]
-
Problem 2: Poor Regioselectivity with Dihalopyrimidines
Controlling regioselectivity is a common challenge when working with substrates like 2,4- or 4,6-dichloropyrimidines.
Possible Cause A: Inherent Electronic Bias
-
Expertise & Experience: In general, for 2,4-disubstituted pyrimidines, nucleophilic attack is favored at the C-4 position.[11][12] This is attributed to the greater ability of the para nitrogen to stabilize the resulting negative charge in the Meisenheimer complex compared to the ortho nitrogen.[11] However, this selectivity can be highly sensitive to other substituents on the ring.[9][13]
-
Troubleshooting Steps:
-
Analyze Substituent Effects: An electron-donating group at C-6 can reverse the selectivity, favoring attack at the C-2 position.[13] Conversely, an electron-withdrawing group at C-5 enhances the inherent preference for C-4 substitution.[14]
-
Utilize Quantum Mechanical Analysis: For complex systems, computational tools like LUMO (Lowest Unoccupied Molecular Orbital) analysis can help predict the most likely site of nucleophilic attack.[9][13]
-
Possible Cause B: Steric Hindrance
-
Expertise & Experience: Bulky nucleophiles or sterically demanding substituents near a potential reaction site can disfavor attack at that position.
-
Troubleshooting Steps:
-
Evaluate Steric Environment: Assess the steric bulk around the C-2 and C-4 positions of your pyrimidine.
-
Modify the Nucleophile: If possible, consider using a less sterically hindered nucleophile.
-
Problem 3: Side Reactions and Product Degradation
The formation of unexpected byproducts can complicate purification and reduce the yield of your desired product.
Possible Cause A: Solvolysis
-
Expertise & Experience: If you are using a protic solvent (e.g., water, alcohols), it can act as a nucleophile and compete with your intended nucleophile, leading to solvolysis products.[1]
-
Troubleshooting Steps:
Possible Cause B: Reaction with Solvent
-
Expertise & Experience: Some polar aprotic solvents, like DMF and DMSO, can react with certain substrates, especially at elevated temperatures.[14]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize solvent-related side reactions.
-
Choose a More Inert Solvent: Consider using a less reactive solvent like toluene or dioxane if compatible with your reaction.[8]
-
Troubleshooting Workflow
Here is a visual guide to help you systematically troubleshoot your SNAr reaction.
Caption: Troubleshooting workflow for low conversion in pyrimidine SNAr reactions.
III. Frequently Asked Questions (FAQs)
Q1: Which solvent is best for SNAr reactions on pyrimidines?
A1: Polar aprotic solvents are generally the best choice for SNAr reactions on pyrimidines.[8] These solvents, such as DMF, DMSO, and NMP, effectively solvate the cation of the nucleophilic salt but do not strongly hydrogen bond with the nucleophile, leaving it more reactive.[16] However, the optimal solvent can be substrate-dependent. For instance, in some cases, water under acidic or basic conditions can be an effective and environmentally friendly solvent.[17][18]
| Solvent | Dielectric Constant (ε) | Properties | Common Use Cases |
| DMF | 36.7 | Polar aprotic | General purpose, good solvating power.[17] |
| DMSO | 46.7 | Highly polar aprotic | For less reactive substrates, can accelerate reactions. |
| NMP | 32.2 | Polar aprotic | High boiling point, useful for high-temperature reactions. |
| Acetonitrile | 37.5 | Polar aprotic | Good alternative to DMF/DMSO, can be less reactive.[15] |
| Toluene | 2.4 | Non-polar | Used when side reactions with polar aprotics are a concern.[8] |
Q2: Do I need a catalyst for my SNAr reaction?
A2: In most cases, SNAr reactions on activated pyrimidines do not require a catalyst. The inherent electron deficiency of the ring is often sufficient to drive the reaction.[3] However, for less reactive systems or specific transformations, catalysts can be employed. For example, in some amination reactions, palladium catalysts are used in Buchwald-Hartwig type couplings, which proceed through a different mechanism than traditional SNAr.[8]
Q3: Why is my reaction giving a mixture of C-2 and C-4 substituted products?
A3: A mixture of isomers in reactions with dihalopyrimidines often arises from a small energy difference between the transition states leading to the two products.[9] As discussed in the troubleshooting section, this can be influenced by the electronic effects of other substituents on the ring.[13] Sometimes, the kinetic product (formed faster) and the thermodynamic product (more stable) are different, and the reaction conditions (temperature, time) can influence the product ratio.
Q4: Can I use Grignard reagents as nucleophiles in SNAr reactions on pyrimidines?
A4: Yes, Grignard reagents (both aryl and alkyl) can be used as effective nucleophiles for the C-2 substitution of pyrimidines, particularly when an activating group like a sulfone is present at that position.[19] This approach provides a valuable metal-catalyst-free method for C-C bond formation.
IV. Experimental Protocols
General Protocol for SNAr Amination of a Chloropyrimidine
This protocol provides a general starting point for the amination of a chloropyrimidine. Optimization of temperature, solvent, and base may be required for specific substrates.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chloropyrimidine (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL).[8]
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.2-1.5 mmol) followed by a non-nucleophilic base (e.g., K₂CO₃, 2.0 mmol or DIPEA, 2.0 mmol).[8]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: General experimental workflow for SNAr amination.
V. References
-
Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: --INVALID-LINK--
-
ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: --INVALID-LINK--
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: --INVALID-LINK--
-
QSpace. (n.d.). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Available at: --INVALID-LINK--
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: --INVALID-LINK--
-
PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: --INVALID-LINK--
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... Available at: --INVALID-LINK--
-
ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: --INVALID-LINK--
-
Cresset Group. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: --INVALID-LINK--
-
Cresset Group. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Available at: --INVALID-LINK--
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Available at: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Available at: --INVALID-LINK--
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Reactivity in Palladium-Catalyzed Cross-Coupling of Pyrimidines
Welcome to our dedicated resource for overcoming the common hurdles associated with the palladium-catalyzed cross-coupling of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these often-challenging reactions. Here, we delve into the nuances of pyrimidine reactivity, offering practical, in-depth troubleshooting advice and frequently asked questions in a user-friendly Q&A format.
Troubleshooting Guide: Addressing Specific Experimental Issues
Issue 1: No Reaction or Very Low Conversion
Q1: I've set up my Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, but I'm seeing little to no product formation. What are the primary factors I should investigate?
A1: Low or no conversion in palladium-catalyzed couplings of pyrimidines often points to a few key areas. Pyrimidines are electron-deficient heterocycles, which can make the crucial oxidative addition step of the catalytic cycle sluggish, especially with less reactive C-Cl bonds.[1][2] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4]
Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand System: The choice of catalyst and ligand is paramount.[5][6][7] For chloropyrimidines, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[8] Consider switching to more electron-rich and bulky ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[3][9] These ligands can promote the formation of the active low-coordinate Pd(0) species necessary for the oxidative addition of the challenging chloro-heteroarene bond.[7]
-
Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[10] A weak base may not be effective in activating the boronic acid. While carbonates like K₂CO₃ are common, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[11] It's worth noting that for anhydrous couplings with K₃PO₄, a small amount of water can sometimes be beneficial.
-
Solvent and Temperature: Ensure your solvent is anhydrous and degassed. Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water in the case of Suzuki reactions.[8] Insufficient temperature can lead to slow reaction rates, but excessively high temperatures can cause catalyst decomposition into inactive palladium black.[3] Microwave irradiation can sometimes be a highly effective way to achieve rapid and efficient heating, leading to improved yields in shorter reaction times.[12]
-
Reagent Quality: Verify the purity of your starting materials. Boronic acids, in particular, can be prone to decomposition (protodeboronation), especially if they are old or have been stored improperly.[3]
Issue 2: Significant Dehalogenation of the Pyrimidine Starting Material
Q2: My main side product is the dehalogenated pyrimidine. What is causing this, and how can I minimize it?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, and it can arise from a couple of pathways. One possibility is a competing reaction where a hydride source in the reaction mixture (which can be from the solvent, base, or even the boronic acid) reductively cleaves the carbon-halogen bond. Another pathway involves the β-hydride elimination from an organopalladium intermediate.
To mitigate dehalogenation:
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using a hydroxide base, consider switching to a carbonate or phosphate base.
-
Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Experimenting with different ligands can sometimes suppress this side reaction.
-
Scrutinize Reagents for Hydride Sources: Ensure your reagents and solvents are as anhydrous as possible.
Issue 3: Homocoupling of the Boronic Acid
Q3: I am observing a significant amount of the boronic acid homocoupling product (biaryl). What reaction parameters should I adjust?
A3: Homocoupling of the boronic acid is often a sign that the transmetalation step is occurring, but the subsequent reductive elimination with the pyrimidine is slow. This can be exacerbated by the presence of oxygen.
To address this:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ligand-to-Metal Ratio: Adjusting the ligand-to-palladium ratio can sometimes disfavor the pathways leading to homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why are pyrimidines, especially chloropyrimidines, considered challenging substrates for palladium-catalyzed cross-coupling?
A1: The difficulty with pyrimidines stems from a combination of electronic and steric factors:
-
Electronic Effects: Pyrimidines are electron-deficient aromatic systems. While this can make them susceptible to nucleophilic aromatic substitution, it can make the oxidative addition of a C-X bond to the Pd(0) catalyst more difficult, especially for the strong C-Cl bond.[1]
-
Catalyst Inhibition: The lone pairs of electrons on the ring nitrogen atoms can coordinate to the palladium catalyst, forming inactive or less active complexes.[3][4] This sequestration of the catalyst can slow down or halt the catalytic cycle.
-
Reactivity of Halogens: The reactivity of halopyrimidines follows the general trend I > Br > Cl. Chloropyrimidines are the least reactive and often require more specialized and highly active catalyst systems to achieve good yields.
Q2: I have a dichloropyrimidine. How can I achieve selective coupling at one position?
A2: Regioselectivity in the coupling of dihalopyrimidines is a well-studied area and can often be controlled by the reaction conditions. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling under many standard conditions.[12][13] However, selectivity can be influenced by the choice of ligand. For instance, bulky N-heterocyclic carbene ligands have been shown to promote C2-selective C-S cross-coupling.[14] In some cases, ligand-free conditions can also lead to unconventional site-selectivity.[9] Careful screening of catalysts, ligands, and reaction conditions is key to achieving the desired regioselectivity.[8]
Q3: What is a good starting point for a general protocol for a Suzuki-Miyaura coupling of a chloropyrimidine?
A3: For a researcher new to this specific coupling, a good starting point would be to use a robust, modern catalyst system known for its effectiveness with challenging substrates.
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine:
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube or reaction vial.
-
Add the chloropyrimidine and the arylboronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol should be seen as a starting point, and optimization of the specific components and conditions will likely be necessary for a given substrate combination.[15]
Data and Visualization
Table 1: Recommended Ligand Classes for Pyrimidine Cross-Coupling
| Ligand Class | Key Features | Recommended For |
| Trialkylphosphines | Strongly electron-donating, but can be sterically less demanding. | Often effective for brominated and iodinated pyrimidines. |
| Buchwald Biarylphosphines (e.g., XPhos, SPhos) | Bulky and electron-rich, promoting oxidative addition and preventing catalyst deactivation. | Highly effective for challenging chloropyrimidines and sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors, forming very stable palladium complexes. | Excellent for a broad range of challenging couplings, including those with chloropyrimidines. |
| Diphosphine Ligands (e.g., dppf) | Can chelate to the palladium center, offering different stability and reactivity profiles. | Can be effective, but sometimes less so than bulky monophosphine ligands for very unreactive substrates. |
Experimental Workflow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield palladium-catalyzed pyrimidine cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 6. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Regioselective Functionalization of Dihalopyrimidines
Welcome to the technical support center dedicated to navigating the complexities of regioselective functionalization of dihalopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these versatile heterocyclic scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the regioselectivity of dihalopyrimidine reactions.
Q1: Why does my cross-coupling reaction on 2,4-dichloropyrimidine preferentially yield the C4-substituted product?
A1: The preferential reactivity at the C4 position in 2,4-dihalopyrimidines is a well-documented phenomenon governed by the electronic properties of the pyrimidine ring.[1][2][3][4][5][6] The C4 position is more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of the two nitrogen atoms. This heightened electrophilicity facilitates the oxidative addition of the palladium(0) catalyst to the C4-halogen bond, which is often the rate-determining step in many cross-coupling reactions.[7] Recent computational studies have supported this observation, indicating that the bond dissociation energy of the C4-Cl bond is lower than that of the C2-Cl bond, making it more susceptible to cleavage.[3]
Q2: I am observing a significant amount of a competing SNAr product in my palladium-catalyzed reaction. How can I mitigate this?
A2: Nucleophilic aromatic substitution (SNAr) is a common side reaction, particularly with nucleophilic reagents like thiols or amines, and it also typically favors the C4 position.[1][2][8] This occurs because the palladium-catalyzed cross-coupling and the uncatalyzed SNAr pathway are in competition. To favor the cross-coupling pathway, consider the following:
-
Catalyst and Ligand Choice: Employing a highly active catalyst system can accelerate the cross-coupling cycle, outcompeting the SNAr reaction. The choice of ligand is critical; bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.[9]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the SNAr pathway, which may have a higher activation energy than the catalyzed cross-coupling.
-
Base Selection: The choice of base can be crucial. A weaker base might be sufficient for the cross-coupling transmetalation step without promoting excessive SNAr.
Q3: Is it possible to reverse the inherent C4 selectivity and functionalize the C2 position of a 2,4-dihalopyrimidine?
A3: Yes, inverting the conventional regioselectivity is a significant challenge but has been achieved under specific conditions.[1][2][5] The key lies in manipulating the catalyst system to override the intrinsic electronic preference of the substrate. For instance, the use of palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely promote C2-selective C-S cross-coupling with thiols.[1][8][10][11] The exact mechanism for this inversion is a topic of ongoing research but may involve altering the pathway of oxidative addition.[8][10][11]
Q4: How does the nature of the halogen (Cl, Br, I) affect regioselectivity in dihalopyrimidines?
A4: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[12] When different halogens are present on the pyrimidine ring (e.g., 2-chloro-4-iodopyrimidine), the reaction will almost exclusively occur at the more reactive C-I bond. This principle is a powerful tool for achieving programmed, sequential functionalization.
Section 2: Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides detailed troubleshooting for specific experimental problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of dihalopyrimidines.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Issue: Poor regioselectivity in the Suzuki-Miyaura coupling of a 2,4-dichloropyrimidine with an arylboronic acid, resulting in a mixture of C2 and C4-arylated products.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Proposed Solution |
| Suboptimal Catalyst/Ligand System | The ligand's steric and electronic properties profoundly influence the regioselectivity by modulating the palladium center's reactivity. Less bulky or electron-poor ligands may not provide sufficient control. | Screen Ligands: Test a panel of ligands. Start with bulky, electron-rich phosphine ligands like XPhos or SPhos, or consider N-heterocyclic carbene (NHC) ligands like IPr, which have shown success in controlling selectivity in other dihaloheteroarenes.[13] |
| Inefficient Catalyst Activation | If using a Pd(II) source, incomplete reduction to the active Pd(0) species can lead to inconsistent results and side reactions. | Use a Precatalyst: Employ a well-defined Pd(0) source or a precatalyst like Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst to ensure efficient generation of the active catalytic species. |
| Incorrect Solvent Choice | The solvent system can influence catalyst stability, reagent solubility, and the rate of the catalytic cycle. Aprotic polar solvents can sometimes favor undesired pathways.[3] | Optimize Solvent: For one-pot double Suzuki couplings, alcoholic solvent mixtures have been shown to provide greater reactivity at lower temperatures compared to polar aprotic solvents.[3][4] Consider solvent systems like dioxane/water or toluene/water. |
| Base Incompatibility | The base is critical for the transmetalation step. A base that is too strong or too weak can lead to poor conversion or side reactions, including protodeboronation of the boronic acid.[14] | Vary the Base: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be interdependent with the solvent and ligand. |
Experimental Workflow: Ligand Screening for Regioselectivity
Caption: Workflow for ligand screening to optimize regioselectivity.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
Issue: Low yield and catalyst deactivation during the amination of 4,6-dichloropyrimidine.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Proposed Solution |
| Catalyst Inhibition by Substrate/Product | The nitrogen atoms in the pyrimidine ring and the amine product can coordinate to the palladium center, acting as catalyst poisons and inhibiting the catalytic cycle.[15][16] | Use Sterically Hindered Ligands: Employ bulky biarylphosphine ligands (e.g., XPhos, RuPhos) developed by the Buchwald group.[9] Their steric bulk can prevent inhibitory coordination to the palladium center, protecting the active site.[17] |
| Inappropriate Base | Strong bases like NaOtBu or LHMDS are often used, but they can be incompatible with certain functional groups or lead to substrate degradation at higher temperatures.[15] | Screen Weaker Bases: Test weaker inorganic bases like Cs₂CO₃ or K₃PO₄. While this may require higher temperatures or longer reaction times, it can improve functional group tolerance and reduce side reactions.[15] |
| Reductive Elimination is Rate-Limiting | The final C-N bond-forming reductive elimination step can be slow, especially with electron-rich aryl halides or less nucleophilic amines. This can lead to the buildup of an inactive Pd(II)-amido intermediate.[18] | Ligand Electronic Tuning: Switch to a ligand that is known to accelerate reductive elimination. The electronic properties of the ligand are key; more electron-donating ligands can facilitate this step.[9][18] |
| Incomplete Reaction | The reaction may stall due to catalyst decomposition or reaching equilibrium. | Use a More Robust Precatalyst: Utilize a modern Buchwald precatalyst (e.g., XPhos Pd G3) which is designed for high stability and activity, ensuring efficient catalyst turnover. |
Troubleshooting Guide 3: Sonogashira Coupling
Issue: Failure to achieve selective mono-alkynylation on a 2,4-dichloropyrimidine, leading to a mixture of starting material, mono-substituted, and di-substituted products.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Proposed Solution |
| Over-reactivity | The mono-alkynylated product can sometimes be more reactive than the starting dihalopyrimidine, leading to a second coupling event. | Control Stoichiometry and Addition Rate: Use a slight excess (1.05-1.1 eq.) of the terminal alkyne. Consider adding the alkyne slowly via syringe pump to maintain a low instantaneous concentration, favoring the mono-coupling. |
| Copper Co-catalyst Issues | The copper(I) co-catalyst is crucial for the formation of the copper acetylide, but it can also promote the homocoupling of the alkyne (Glaser coupling).[19] | Use Copper-Free Conditions: Several modern Sonogashira protocols operate without a copper co-catalyst, which can provide cleaner reactions and avoid homocoupling. These often rely on highly active palladium/ligand systems.[20] |
| Ligand-Controlled Selectivity | The choice of ligand can sometimes be used to control regioselectivity in polyhalogenated systems.[21] | Experiment with Ligand Type: For related dihalopurines, monodentate ligands like PPh₃ favored coupling at one position, while bidentate or electron-rich monodentate ligands switched the selectivity to another position.[21] A similar strategy could be explored for dihalopyrimidines. |
| Reaction Conditions Too Harsh | High temperatures can lead to catalyst decomposition and a loss of selectivity. | Optimize Temperature: Start at room temperature and gradually increase the temperature only if the reaction is sluggish. Mild conditions are often sufficient for Sonogashira couplings.[19] |
Diagram: Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in dihalopyrimidine functionalization.
Section 3: Concluding Remarks
Achieving regioselectivity in the functionalization of dihalopyrimidines is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, catalyst design, and reaction parameters. The "default" reactivity at the C4 position can be a reliable synthetic handle, but modern catalytic methods are providing unprecedented ways to access the less-reactive C2 position, opening new avenues for molecular design. This guide provides a starting point for troubleshooting common issues. Systematic screening of reaction parameters, guided by mechanistic understanding, remains the most powerful tool for overcoming these synthetic hurdles.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Item - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - American Chemical Society - Figshare [acs.figshare.com]
- 11. Collection - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. benchchem.com [benchchem.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 5-Bromo-2-(2-chlorophenoxy)pyrimidine during storage
Welcome to the technical support center for 5-Bromo-2-(2-chlorophenoxy)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this key chemical intermediate during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound throughout your experiments.
Introduction to the Stability of this compound
This compound is a vital building block in the synthesis of various pharmaceutical agents. The presence of multiple reactive sites, including a brominated pyrimidine ring and a chlorophenoxy ether linkage, makes it a versatile synthon. However, these same features can also render the molecule susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the potential degradation pathways and outlines best practices to maintain the compound's purity and stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is recommended.[2]
Q2: I've noticed a discoloration in my sample of this compound over time. Is it still suitable for use?
A2: Discoloration is often an indicator of chemical degradation. While a slight change in color may not significantly affect the outcome of all reactions, it is strongly advised to verify the purity of the material before use. The most probable cause of discoloration is the hydrolysis of the halogen substituents in the presence of moisture.[3] We recommend performing a purity analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the integrity of the discolored sample.
Q3: What are the primary modes of decomposition I should be concerned about?
A3: The main degradation pathways for this compound are anticipated to be hydrolysis, photodegradation, and thermal decomposition. The ether linkage and the carbon-halogen bonds are the most likely sites of cleavage.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be effectively assessed using several analytical techniques. Reverse-phase HPLC is a common and reliable method for determining the purity of pyrimidine derivatives.[4] Additionally, ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information and help identify impurities.[5] Mass spectrometry (MS) is also a valuable tool for confirming the molecular weight and identifying potential degradation products.[6][7]
Troubleshooting Guide: Investigating and Preventing Decomposition
This section provides a structured approach to identifying and mitigating the degradation of this compound.
Visual Inspection and Preliminary Assessment
The first step in troubleshooting is a careful visual inspection of the compound.
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., yellowing) | Photodegradation or Hydrolysis | Proceed with purity analysis (HPLC, NMR). If degradation is confirmed, use a fresh batch for sensitive applications. |
| Clumping or Change in Texture | Moisture Absorption | Dry the sample under vacuum and store it in a desiccator. Re-evaluate purity. |
| Unusual Odor | Decomposition | Use in a well-ventilated fume hood and proceed with a thorough purity analysis. Consider disposal if significant degradation is suspected. |
Understanding Potential Degradation Pathways
The structure of this compound suggests three primary pathways for decomposition:
-
Hydrolysis: The ether linkage is susceptible to cleavage under acidic or basic conditions, which can be exacerbated by the presence of moisture.[8] This would likely yield 5-bromo-2-hydroxypyrimidine and 2-chlorophenol. The carbon-halogen bonds can also undergo hydrolysis.
-
Photodegradation: Aromatic and heterocyclic compounds, particularly halogenated ones, can be sensitive to light, especially UV radiation.[9][10] Exposure to light can initiate free-radical reactions, leading to debromination, dechlorination, or cleavage of the ether bond.
-
Thermal Decomposition: Elevated temperatures can provide the energy needed to break weaker bonds within the molecule, leading to a variety of degradation products.[11][12]
Below is a diagram illustrating the potential degradation pathways.
Experimental Protocols for Stability Assessment
For critical applications where the purity of this compound is paramount, a forced degradation study can provide valuable insights into its stability profile.[9][13]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective for pyrimidine derivatives.[14]
-
Start with a higher aqueous composition and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm is a good starting point).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The purity can be calculated based on the relative peak areas.
-
Protocol 2: Structural Confirmation and Impurity Identification by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum of the parent compound is expected to show signals corresponding to the protons on the pyrimidine and chlorophenoxy rings.
-
The presence of unexpected signals may indicate the presence of impurities or degradation products. For example, the appearance of a broad singlet in the ¹H NMR spectrum could suggest the formation of a hydroxyl group from hydrolysis.
-
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[15]
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples and analyze by HPLC to assess the extent of degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Analyze the samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
-
Analyze the sample by HPLC at different time intervals.
-
The workflow for troubleshooting decomposition is summarized in the following diagram:
Summary of Recommendations for Preventing Decomposition
To maintain the integrity of this compound, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[2] Avoid exposure to high temperatures. | Minimizes the rate of thermally induced degradation. |
| Light | Store in an amber or opaque vial, in a dark location. | Prevents photodegradation initiated by UV or visible light.[9] |
| Moisture | Keep the container tightly sealed. Store in a desiccator if the environment is humid. | Prevents hydrolysis of the ether linkage and carbon-halogen bonds.[3] |
| Atmosphere | For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |
| pH | Avoid contact with strong acids or bases. | The ether linkage is susceptible to acid- or base-catalyzed hydrolysis.[8] |
By implementing these storage and handling procedures, researchers can significantly reduce the risk of decomposition, ensuring the reliability and reproducibility of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. ijsdr.org [ijsdr.org]
- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Analytical Challenges in Characterizing Pyrimidine Derivatives
Welcome to the Technical Support Center for the analytical characterization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of heterocyclic compounds. Pyrimidine derivatives are central to numerous therapeutic areas, including oncology and infectious diseases, making their accurate and reproducible characterization a critical aspect of drug discovery and development.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. The content is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Challenges
-
Sample Preparation and Stability
-
-
Troubleshooting Guides by Analytical Technique
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
References
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the analytical characterization of pyrimidine derivatives.
General Challenges
Q1: What are the most common analytical challenges encountered with pyrimidine derivatives?
A1: The primary challenges in characterizing pyrimidine derivatives stem from their inherent physicochemical properties. These include:
-
Poor Solubility: Many pyrimidine derivatives exhibit low aqueous solubility, which can complicate sample preparation and lead to unreliable results in biological assays.[2]
-
Compound Instability: These compounds can be susceptible to degradation under various conditions, such as exposure to light, non-optimal pH, and even in common solvents like DMSO.[2][5]
-
Tautomerism: The presence of amino, hydroxyl, or thiol substituents on the pyrimidine ring can lead to the existence of multiple tautomers in equilibrium.[6][7] This can result in complex and sometimes ambiguous spectroscopic data.
-
Complex Spectroscopic Profiles: The nitrogen atoms in the pyrimidine ring can cause peak broadening in NMR spectra, and the fragmentation patterns in mass spectrometry can be complex and require careful interpretation.[6][8][9][10]
Sample Preparation and Stability
Q2: My pyrimidine compound shows decreasing potency over a short period in my biological assay. What could be the cause?
A2: A likely cause is the instability of your compound, particularly if it is dissolved in dimethyl sulfoxide (DMSO).[5] Some pyrimidine derivatives, especially those with amino groups, can undergo oxidation and condensation reactions in DMSO, leading to the formation of degradation products with reduced or no activity.[5]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever feasible, prepare fresh stock solutions of your pyrimidine compound immediately before use.[5]
-
Minimize Storage Time: If you must store solutions, aliquot them into single-use volumes to reduce freeze-thaw cycles and exposure to air and moisture. For long-term storage, -80°C is recommended.[5]
-
Use High-Purity Solvents: Always use anhydrous, high-purity DMSO for your stock solutions.[5]
-
Consider Alternative Solvents: If DMSO instability is confirmed, you might explore other solvents like N,N-dimethylformamide (DMF). However, be aware that the choice of solvent can influence the compound's biological activity.[5]
Q3: I am observing precipitation of my pyrimidine derivative in my aqueous assay buffer. How can I address this?
A3: This is a common issue related to the poor aqueous solubility of many pyrimidine derivatives.[2]
Troubleshooting Steps:
-
Assess Solubility: First, visually inspect your assay wells for any signs of precipitation. A formal solubility test can also be performed by creating a dilution series in the assay buffer and measuring turbidity.
-
Modify the Formulation: You may need to use a co-solvent or a solubilizing agent in your assay buffer. However, it is crucial to test the effect of these additives on your biological system in a control experiment.
-
pH Adjustment: The solubility of pyrimidine derivatives with ionizable groups can often be improved by adjusting the pH of the buffer.
Troubleshooting Guides by Analytical Technique
This section provides detailed, question-and-answer-based troubleshooting for common analytical techniques used in the characterization of pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing poor peak shape (tailing or fronting) for my pyrimidine derivative in reversed-phase HPLC. What are the likely causes and solutions?
A1: Poor peak shape is a frequent issue in the HPLC analysis of pyrimidine derivatives and can often be attributed to secondary interactions with the stationary phase or issues with the sample solvent.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Silanol Interactions | The basic nitrogen atoms in the pyrimidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. | - Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. - Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analyte. - Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. |
| Column Overload | Injecting too much sample can lead to peak fronting. | - Reduce the injection volume or sample concentration. |
| Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. | - Dissolve the sample in the mobile phase whenever possible. If not feasible, use a solvent that is as weak as possible while still maintaining solubility. |
Experimental Protocol: Optimizing HPLC Separation of a Pyrimidine Derivative
Objective: To achieve a sharp, symmetrical peak for a novel pyrimidine derivative.
Methodology:
-
Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Troubleshooting Steps:
-
If peak tailing is observed:
-
Step 2a: Add 0.1% formic acid to both mobile phase A and B. Re-run the analysis.
-
Step 2b: If tailing persists, consider using a column with a different stationary phase chemistry or a newer generation base-deactivated column.
-
-
If peak fronting is observed:
-
Step 2c: Dilute the sample 10-fold and re-inject.
-
-
If the peak is broad:
-
Q2: I'm struggling with poor resolution between my pyrimidine derivative and an impurity. What steps can I take to improve the separation?
A2: Improving resolution requires optimizing the selectivity, efficiency, or retention of your HPLC method.
Troubleshooting Workflow:
Caption: Workflow for improving HPLC resolution.
Mass Spectrometry (MS)
Q1: I am having difficulty interpreting the mass spectrum of my pyrimidine derivative. The fragmentation pattern is very complex. How can I approach this?
A1: The fragmentation of pyrimidine derivatives in MS can be intricate due to the stable aromatic ring and the presence of various functional groups. The fragmentation pathways are often influenced by the nature and position of substituents.[8][9][10]
Common Fragmentation Pathways:
-
Cleavage of Substituents: The initial fragmentation often involves the loss of side chains attached to the pyrimidine ring.
-
Ring Cleavage: The pyrimidine ring itself can undergo cleavage, although this often requires higher energy.
-
Rearrangements: McLafferty-type rearrangements can occur if appropriate functional groups are present.
Troubleshooting and Interpretation Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the elemental composition of the parent ion and key fragment ions. This can help to confirm the identity of the lost neutral fragments.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to isolate the parent ion and observe its specific fragmentation pattern. This can help to piece together the structure of the molecule.
-
Literature Comparison: Search for literature on the mass spectral fragmentation of similar pyrimidine derivatives.[8][9][10][13]
-
Isotopic Labeling: If feasible, synthesizing an isotopically labeled version of your compound can help to track the fate of specific atoms during fragmentation.[14]
Q2: I am quantifying a pyrimidine derivative in a biological matrix (e.g., plasma) and am concerned about matrix effects. How can I assess and mitigate this?
A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a significant challenge in quantitative bioanalysis.[15]
Assessing Matrix Effects:
-
Post-Column Infusion: Infuse a constant concentration of your analyte into the mass spectrometer after the analytical column. Inject an extracted blank matrix sample. Any deviation in the baseline of the analyte signal indicates the presence of matrix effects.
-
Comparison of Slopes: Compare the slope of a calibration curve prepared in the neat solvent with the slope of a calibration curve prepared in the extracted blank matrix. A significant difference in the slopes indicates the presence of matrix effects.
Mitigating Matrix Effects:
-
Improved Sample Preparation: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[16]
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from the interfering matrix components.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing a reliable means of quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The proton signals for my pyrimidine derivative are broad, making interpretation difficult. What could be the cause?
A1: Peak broadening in the NMR spectra of pyrimidine derivatives is a common issue that can arise from several factors.[6]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Intermediate Rate Chemical Exchange | Tautomerism (e.g., amino-imino or keto-enol) or restricted rotation around a bond can lead to chemical exchange on a timescale that is intermediate relative to the NMR experiment, resulting in broad peaks.[6] | - Change the temperature: Acquiring the spectrum at a higher or lower temperature can either speed up or slow down the exchange process, leading to sharper peaks for the averaged species or the individual conformers/tautomers, respectively. - Change the solvent: The equilibrium between tautomers can be solvent-dependent.[6] Trying a different deuterated solvent may favor one form and result in a simpler, sharper spectrum. |
| Quadrupolar Broadening | The nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar and can cause broadening of the signals of adjacent protons.[6] | - This is an inherent property of the molecule and can be difficult to eliminate. Using a higher field spectrometer can sometimes help to improve resolution. |
| Presence of Paramagnetic Impurities | Even trace amounts of paramagnetic metal ions can cause significant peak broadening. | - Treat the sample with a chelating agent like EDTA to remove paramagnetic impurities. |
Q2: My ¹H NMR spectrum shows more signals than I expected for my pyrimidine derivative. What is the likely reason?
A2: The presence of extra signals in the NMR spectrum of a pyrimidine derivative often points to the presence of tautomers in solution.[6]
Troubleshooting and Confirmation:
Logical Workflow for Investigating Unexpected NMR Signals:
Caption: Decision tree for troubleshooting extra NMR signals.
Experimental Protocol: D₂O Exchange for Identifying Labile Protons
Objective: To confirm the presence of exchangeable protons (e.g., from -NH₂ or -OH groups) that may be involved in tautomerism.[6]
Methodology:
-
Acquire Initial Spectrum: Dissolve the pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix and Re-acquire: Cap the tube and shake gently to mix. Re-acquire the ¹H NMR spectrum under the same conditions.
-
Analysis: Compare the two spectra. The signals corresponding to the exchangeable NH or OH protons will disappear or significantly decrease in intensity in the second spectrum.[6]
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. article.sapub.org [article.sapub.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the pyrimidine ring is a privileged scaffold. Its presence as a core component of nucleobases in DNA and RNA provides a unique biochemical entry point, making it a cornerstone in the design of therapeutic agents.[1] Pyrimidine derivatives are integral to a multitude of approved drugs, particularly in oncology and virology, where they often function as kinase inhibitors or receptor antagonists.[2] The strategic functionalization of the pyrimidine ring is therefore a critical exercise in medicinal chemistry. The choice of a starting intermediate dictates the synthetic routes available, influences reaction efficiency, and ultimately shapes the diversity of the final compound library.
This guide provides an in-depth comparative analysis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine , a bespoke intermediate, against more common halogenated pyrimidine building blocks. We will explore the causality behind synthetic choices, present objective performance data, and provide validated experimental protocols to empower your drug discovery programs.
The Subject Intermediate: this compound
Structure and Strategic Value:
This compound (CAS 73254-96-3) is a di-functionalized pyrimidine. Its value lies in the orthogonal reactivity of its two key positions:
-
The C5-Bromo Group: This position is primed for carbon-carbon or carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom offers a favorable balance of reactivity and stability, making it more reactive than a chloro-substituent in the typical catalytic cycle's rate-determining oxidative addition step.[3]
-
The C2-(2-chlorophenoxy) Group: This ether linkage is the result of a nucleophilic aromatic substitution (SNAr) at the C2 position of a precursor. Its presence significantly alters the electronic properties of the pyrimidine ring and provides a large, rigid substituent that can be used to probe specific binding pockets in a biological target.
The logical workflow for utilizing this intermediate involves leveraging this pre-installed complexity at C2 while exploiting the C5 position for further diversification.
Anticipated Reactivity and Performance
The introduction of the electron-donating 2-chlorophenoxy group at the C2 position is expected to have a nuanced effect on the reactivity of the C5-bromo position. While ether oxygens are generally considered electron-donating through resonance, the inductive effect of the electronegative oxygen and the attached chlorinated phenyl ring can modulate the overall electron density of the pyrimidine core. This typically results in a slight deactivation of the C5 position towards oxidative addition compared to its 5-Bromo-2-chloropyrimidine precursor. However, this modest reduction in reactivity can be an advantage, often leading to cleaner reactions and requiring only a slight adjustment of catalytic conditions (e.g., extended reaction times or slightly higher temperatures) to achieve high yields.
Comparative Analysis with Alternative Pyrimidine Intermediates
The selection of a starting material is a critical decision point in any synthetic campaign. Below, we compare this compound with three common alternatives, highlighting the trade-offs in reactivity, versatility, and synthetic strategy.
Comparator 1: 5-Bromo-2-chloropyrimidine (The Precursor)
This is the most direct precursor and a widely used building block.[2] Its primary advantage is its distinct, predictable reactivity: the C2-chloro position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens, while the C5-bromo position is ideal for cross-coupling.[1][4] This allows for a modular, sequential synthesis.
-
Strategic Difference: Choosing 5-Bromo-2-chloropyrimidine allows the researcher to introduce a wide variety of amines, alcohols, or thiols at the C2 position first, before diversifying the C5 position. Our target molecule represents just one outcome of this initial step.
Comparator 2: 2,5-Dibromopyrimidine (The Bromo-Analogue)
Here, the C2 position is occupied by a bromine instead of chlorine. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than a C-Cl bond.[3] This presents a challenge for regioselectivity. While selective coupling at the C2-Br is possible under carefully controlled conditions due to its higher activation compared to C5, achieving selective mono-functionalization at C5 often requires more nuanced catalyst and ligand screening to avoid di-substituted byproducts.
-
Strategic Difference: 2,5-Dibromopyrimidine is preferred when cross-coupling is desired at both C2 and C5 positions or when a bromine atom is specifically required at C2 for a particular transformation where a chlorine is unreactive.
Comparator 3: 5-Bromo-2,4-dichloropyrimidine (The Polyhalogenated Analogue)
This intermediate offers three distinct reactive sites. The reactivity generally follows the order C4 > C2 > C5 for SNAr and C5-Br > C2/C4-Cl for cross-coupling.[3][5] This complexity provides immense synthetic potential but demands rigorous control over reaction conditions to achieve the desired regioselectivity.
-
Strategic Difference: This building block is ideal for creating highly complex, three-dimensional scaffolds where substituents are required at all three positions. It is often employed in the synthesis of advanced kinase inhibitors that require multiple points of interaction within the ATP binding site.[5]
Data Presentation: Physicochemical and Reactivity Comparison
The following tables summarize the key properties and comparative reactivity of these intermediates.
Table 1: Physicochemical Properties of Selected Pyrimidine Intermediates
| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 73254-96-3 | C₁₀H₆BrClN₂O | 285.52 |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | 193.43 |
| 2,5-Dibromopyrimidine | 32779-37-6 | C₄H₂Br₂N₂ | 237.88 |
| 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | C₄HBrCl₂N₂ | 227.88 |
Table 2: Comparative Reactivity in Key Synthetic Transformations
| Intermediate | Reaction Type | Position | Relative Reactivity | Key Advantages & Disadvantages |
| This compound | Suzuki-Miyaura | C5-Br | High (Anticipated) | Adv: C2 position is pre-functionalized, leading to a more direct route to complex targets. Disadv: Less modularity at C2; phenoxy group may slightly deactivate C5. |
| 5-Bromo-2-chloropyrimidine | SNAr | C2-Cl | Very High | Adv: Excellent for introducing diverse amines/alcohols at C2. Highly predictable selectivity. Disadv: Requires a two-step sequence to achieve what the target molecule offers in one. |
| Suzuki-Miyaura | C5-Br | Very High | Adv: Highly reactive and reliable for C-C bond formation.[1][4] Disadv: Requires careful control to avoid reaction at C2 under harsh conditions. | |
| 2,5-Dibromopyrimidine | Suzuki-Miyaura | C2-Br | Highest | Adv: Both positions are reactive in cross-coupling. Disadv: Poor regioselectivity between C2 and C5 can lead to product mixtures. |
| Suzuki-Miyaura | C5-Br | High | Adv: More reactive than C5-Br on chloro-pyrimidines. Disadv: Often difficult to functionalize C5 without affecting C2. | |
| 5-Bromo-2,4-dichloropyrimidine | SNAr | C4-Cl | Highest | Adv: Offers three sites for functionalization, enabling highly complex scaffolds.[5] Disadv: Requires exquisite control of stoichiometry and temperature to achieve selectivity. |
| SNAr | C2-Cl | High | Adv: Can be targeted after C4 is functionalized. Disadv: Risk of over-reaction is high. | |
| Suzuki-Miyaura | C5-Br | Very High | Adv: The most reactive site for cross-coupling. Disadv: The presence of two other reactive chloro- sites complicates purification. |
Experimental Protocols
A self-validating protocol is the cornerstone of reproducible science. The following methodologies are provided with detailed steps and rationale.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a standard nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring makes the C2-chloro a strong electrophile. A moderately strong base like cesium carbonate is chosen to deprotonate the 2-chlorophenol, forming a potent nucleophile without being overly harsh, which could risk side reactions. DMF is an excellent polar aprotic solvent for this transformation, facilitating the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-chloropyrimidine (1.0 eq, 1.93 g, 10 mmol), 2-chlorophenol (1.1 eq, 1.41 g, 11 mmol), and cesium carbonate (Cs₂CO₃, 1.5 eq, 4.88 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-Bromo-2-chloropyrimidine) is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold water and stir for 15 minutes. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid. (Expected yield: 80-90%).
Protocol 2: Suzuki-Miyaura Coupling of this compound
Causality: This protocol demonstrates the utility of the C5-bromo position. A palladium catalyst, Pd(PPh₃)₄, is a reliable choice for C-Br bonds. A base (K₂CO₃) is required for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is commonly used to dissolve both the organic-soluble pyrimidine and the often water-soluble boronic acid and base.
Step-by-Step Methodology:
-
Degassing: Degas a 4:1 mixture of 1,4-dioxane and water (25 mL total) by bubbling argon through it for 30 minutes.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq, 285 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 34.7 mg, 0.03 mmol), and potassium carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol).
-
Solvent Addition: Add 20 mL of the degassed dioxane/water mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final 2-(2-chlorophenoxy)-5-arylpyrimidine product.
Visualization of Synthetic Strategy
The following diagrams illustrate the workflow and comparative logic discussed.
Caption: Synthetic workflow from precursor to final product.
Caption: Decision logic for selecting a pyrimidine intermediate.
Conclusion
This compound represents a strategically valuable, albeit specialized, intermediate in drug discovery. While its precursor, 5-Bromo-2-chloropyrimidine, offers greater modularity for library synthesis, the target molecule provides a more direct and efficient route to final compounds where the 2-(2-chlorophenoxy) moiety is a known pharmacophoric element. Its anticipated high reactivity in cross-coupling reactions at the C5 position, combined with the steric and electronic influence of the C2 substituent, makes it a powerful tool for probing complex biological targets. By understanding its performance in the context of other common pyrimidine intermediates, researchers can make informed, rational decisions to accelerate their synthetic campaigns and drive innovation in medicinal chemistry.
References
A Comparative Guide to the Biological Activity of 5-Bromo-2-(phenoxy)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation of the biological activities of 5-Bromo-2-(phenoxy)pyrimidine derivatives. As a Senior Application Scientist, my objective is to synthesize the current state of research, offering not just protocols, but the causality behind experimental choices to ensure a self-validating and trustworthy analysis. We will explore the anticancer and antimicrobial potential of this versatile chemical scaffold, grounded in experimental data and authoritative sources.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold, forming the structural core of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2] Its ability to mimic the purine core of ATP allows it to effectively interact with the hinge region of various kinases, making it a cornerstone in the development of targeted therapies.[3][4] The strategic functionalization of the pyrimidine nucleus has led to a wide spectrum of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6]
This guide focuses specifically on derivatives of 5-Bromo-2-phenoxypyrimidine. This class of compounds is synthesized from versatile building blocks like 5-bromo-2-chloropyrimidine, which allows for modular and divergent synthesis.[4][7] The differential reactivity of the halogenated positions—the C2-chloro group being susceptible to nucleophilic aromatic substitution and the C5-bromo group amenable to cross-coupling reactions—enables the creation of diverse chemical libraries for screening.[4] Our analysis will delve into the validation of their biological efficacy, comparing derivatives to understand their structure-activity relationships (SAR).
Workflow for Synthesis and Biological Validation
The journey from a chemical scaffold to a validated bioactive compound is a multi-step process. The following workflow illustrates the general pipeline for synthesizing, screening, and validating the biological activity of 5-Bromo-2-(phenoxy)pyrimidine derivatives.
Caption: General workflow for the synthesis and biological screening of 5-Bromo-2-(phenoxy)pyrimidine derivatives.
Validation of Anticancer Activity
Derivatives of 5-bromo-pyrimidine have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival, such as Bcr-Abl, EGFR, and CDKs.[8][9][10]
Comparative Cytotoxicity Data
The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing potency. While data for the exact 5-Bromo-2-(2-chlorophenoxy)pyrimidine is not publicly available, the following table summarizes the activity of closely related 5-bromo-pyrimidine analogs, illustrating the impact of various substitutions.
| Compound ID | Core Structure | R Group (Substitution) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib | Reference Drug | - | K562 (CML) | <0.01 | [10] |
| Analogue 5c | 5-Bromo-pyrimidine | 4-(4-methylbenzenesulfonyl)piperazin-1-yl | K562 (CML) | 0.04 ± 0.001 | [10] |
| Analogue 5e | 5-Bromo-pyrimidine | 4-(4-fluorobenzenesulfonyl)piperazin-1-yl | K562 (CML) | 0.05 ± 0.002 | [10] |
| Analogue 6g | 5-Bromo-pyrimidine | 4-(4-fluorobenzoyl)piperazin-1-yl | K562 (CML) | 0.08 ± 0.004 | [10] |
| Analogue 9f | 5-Bromo-pyrimidine | 4-(4-chlorophenyl)piperazin-1-yl | K562 (CML) | 0.07 ± 0.003 | [10] |
| Analogue 10c | 5-Bromo-pyrimidine | 4-(2,4-dichlorobenzoyl)piperazin-1-yl | K562 (CML) | 0.06 ± 0.002 | [10] |
| Analogue 2d | Pyrido[2,3-d]pyrimidine | Phenyl & various substitutions | A549 (Lung) | >50 (low toxicity) | [11] |
This table presents data for various 5-bromo-pyrimidine derivatives to showcase the scaffold's potential. CML = Chronic Myeloid Leukemia.
These results indicate that 5-bromo-pyrimidine derivatives can achieve potent, low-nanomolar activity against cancer cell lines like K562, which is driven by Bcr-Abl kinase activity.[10] The nature of the substituent at the C2 or C4 position significantly modulates this activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]
Causality: The assay relies on the principle that viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[2][13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562, MCF-7) in a 96-well plate at a density of 0.5-1.0 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Bromo-2-(phenoxy)pyrimidine derivatives in culture medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration depends on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. It is crucial to protect the plate from light during this step as MTT is light-sensitive.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.[5]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[3] By occupying the ATP-binding pocket of kinases like EGFR or Bcr-Abl, they block the phosphorylation of downstream substrates, thereby disrupting pro-survival signaling pathways and inducing apoptosis (programmed cell death).
Caption: Representative EGFR signaling pathway inhibited by a pyrimidine derivative.
Validation of apoptosis can be achieved by Western blot analysis, which detects key protein markers of the apoptotic cascade.
Experimental Protocol: Western Blot for Apoptosis Markers
Causality: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3), which then cleave key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the dismantling of the cell. Western blotting allows for the detection of these cleaved, active forms of caspases and PARP, providing definitive evidence of apoptosis.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the test compound (at its IC₅₀ concentration) for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20). This step is critical to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis markers (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system. An increase in the bands corresponding to cleaved caspase-3 and cleaved PARP confirms the induction of apoptosis.
Validation of Antimicrobial Activity
Pyrimidine derivatives also exhibit a broad range of antimicrobial activities.[16][17] Their validation involves determining the minimum concentration required to inhibit microbial growth.
Comparative Antimicrobial Data
The antimicrobial efficacy is assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound ID | Core Structure | Test Organism | MIC (µg/mL) | Reference |
| Analogue 5a | 5-Bromo-pyrimidine | S. aureus (Gram +) | 62.5 | [16] |
| Analogue 5c | 5-Bromo-pyrimidine | S. aureus (Gram +) | 31.25 | [16] |
| Analogue 6b | 5-Bromo-pyrimidine | E. coli (Gram -) | 62.5 | [16] |
| Analogue 6h | 5-Bromo-pyrimidine | A. niger (Fungus) | 125 | [16] |
| Flavonoid | Chalcone (Reference) | S. aureus (Gram +) | 31.25 - 125 | [18] |
This table shows representative MIC values for 5-bromo-pyrimidine derivatives against various microbes. Lower MIC values indicate higher potency.
The data suggests that 5-bromo-pyrimidine derivatives possess moderate to good antimicrobial activity, with potency influenced by the specific substitutions on the pyrimidine core.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.
Step-by-Step Protocol:
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.
-
Controls: Include a positive control (microbes with no compound) and a negative control (medium with no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion and Future Directions
The 5-Bromo-2-(phenoxy)pyrimidine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The experimental data from related analogs clearly demonstrate potent anticancer activity, often through the inhibition of key oncogenic kinases, and a significant spectrum of antimicrobial efficacy.[10][16] The structure-activity relationship is profoundly influenced by the nature of the substituents, highlighting the importance of a modular synthetic approach to optimize for potency and selectivity.[2][6]
Future work should focus on synthesizing and evaluating the specific this compound derivative and its isomers to precisely quantify their biological activity. Further mechanistic studies, including specific kinase profiling and in vivo animal models, are necessary to validate the therapeutic potential of the most promising lead compounds identified from this chemical class.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 15. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. eu-opensci.org [eu-opensci.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to LC-MS and HPLC Methods for Purity Analysis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. 5-Bromo-2-(2-chlorophenoxy)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods to quantify its purity and identify any process-related or degradation impurities. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this specific molecule. The methodologies, validation data, and rationale behind experimental choices are presented to empower you in selecting the most appropriate technique for your analytical needs.
The Critical Role of Purity Analysis
The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug substance. Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, outlined in documents like the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2), that mandate the reporting, identification, and qualification of impurities.[1] Therefore, the development of sensitive, specific, and validated analytical methods is not merely a quality control measure but a critical component of the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds.[2][3] Its high-resolution capabilities allow for the effective separation of the main compound from closely related impurities.[4] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's predominantly hydrophobic nature.[5][6][7]
Experimental Protocol: HPLC Purity of this compound
Instrumentation:
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Data Acquisition and Processing Software.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC grade). The addition of an acid like formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile (HPLC grade). Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and low viscosity.[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. A preliminary UV scan of this compound would confirm the optimal wavelength for detection.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Visualization of the HPLC Workflow
Caption: Experimental workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Enhanced Specificity and Identification
While HPLC with UV detection is excellent for quantification, it provides limited information for the structural elucidation of unknown impurities.[9] This is where Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage.[10] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, LC-MS provides molecular weight information that is invaluable for impurity identification.[11][12]
Experimental Protocol: LC-MS Analysis of this compound
Instrumentation:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight (TOF)) with an Electrospray Ionization (ESI) source.
-
Data Acquisition and Processing Software.
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC method can be employed, ensuring a seamless transfer of the method. However, it's crucial to use MS-compatible mobile phases. Formic acid is an excellent choice as it is volatile and aids in the ionization process. Non-volatile buffers, such as phosphate, must be avoided as they can contaminate the MS source.[12]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The pyrimidine ring contains nitrogen atoms that can be readily protonated.
-
Scan Range: m/z 100 - 600. This range will cover the molecular weight of the parent compound and potential dimeric impurities.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
Visualization of the LC-MS Workflow
Caption: Experimental workflow for LC-MS purity analysis.
Comparative Performance Data
To provide an objective comparison, the following table summarizes the expected performance characteristics of both methods, validated according to ICH Q2(R1) guidelines.[13][14][15]
| Parameter | HPLC-UV | LC-MS | Rationale and Insights |
| Specificity | High | Very High | HPLC-UV relies on chromatographic separation. LC-MS adds the dimension of mass-to-charge ratio, providing orthogonal confirmation and resolving co-eluting peaks with different masses. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques exhibit excellent linearity. The slightly lower r² for LC-MS can be attributed to the inherent variability of the ionization process. |
| Precision (%RSD) | < 1.0% | < 5.0% | HPLC-UV is generally more precise for quantification due to the stability of UV detectors compared to MS detectors. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods demonstrate high accuracy, well within the acceptable limits for pharmaceutical analysis. |
| LOD | ~0.01% | ~0.001% | LC-MS is significantly more sensitive, allowing for the detection of trace-level impurities that might be missed by UV detection. |
| LOQ | ~0.03% | ~0.005% | The higher sensitivity of LC-MS translates to a lower limit of quantification, enabling the accurate measurement of very low-level impurities. |
| Impurity Identification | Limited (based on RRT) | Excellent (based on m/z) | This is the key advantage of LC-MS. It provides molecular weight data, which is crucial for the tentative identification of unknown impurities.[1][10] |
Deciding Between HPLC and LC-MS: A Practical Guide
The choice between HPLC and LC-MS for the purity analysis of this compound depends on the stage of drug development and the specific analytical question being addressed.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 10. chimia.ch [chimia.ch]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
comparing the efficacy of different catalysts for reactions involving 5-Bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. 5-Bromo-2-chloropyrimidine stands out as a versatile building block, offering two distinct electrophilic sites for modification. The inherent difference in reactivity between the C-Br bond at the 5-position and the C-Cl bond at the 2-position presents both a challenge and an opportunity for selective synthesis. The choice of catalyst is the most critical parameter governing the outcome of cross-coupling reactions with this substrate, dictating yield, selectivity, and reaction scope.
This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the most common and impactful transformations involving 5-Bromo-2-chloropyrimidine: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Duality of Reactivity: A Chemoselectivity Challenge
The core challenge in the catalytic functionalization of 5-Bromo-2-chloropyrimidine lies in achieving chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[1][2] This principle suggests that the C-Br bond at the 5-position is inherently more susceptible to oxidative addition to a low-valent palladium center than the C-Cl bond at the 2-position.[1][3] Consequently, milder reaction conditions can often be employed to selectively functionalize the C5 position.
However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it more reactive than a typical aryl chloride.[3] To achieve selective coupling at the C2 position, a more robust catalyst system and often higher temperatures are necessary, frequently after the C5 position has already been functionalized.[3] The judicious selection of the catalyst, and particularly the ligand, is therefore crucial in steering the reaction towards the desired outcome.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For 5-Bromo-2-chloropyrimidine, this reaction is most commonly employed to introduce aryl or heteroaryl substituents, typically with a high degree of selectivity for the C-Br bond.[2]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent System | Temp. (°C) | Typical Yield (%) | Key Features & Remarks | Reference(s) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good | "Classical" catalyst, reliable for many substrates. May require higher catalyst loading. | [2] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 | Bulky, electron-rich phosphine ligand enables coupling of challenging substrates, including aryl chlorides. | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | Another highly active Buchwald ligand, often providing excellent yields. | [2] |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ | 1,4-Dioxane | 80-100 | Good | Dppf is a robust ligand, offering good stability and performance. | [2] |
Causality Behind Experimental Choices:
-
Palladium Precursors: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(dppf) are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is paramount. For routine couplings at the C-Br bond, traditional phosphine ligands like triphenylphosphine (as in Pd(PPh₃)₄) are often sufficient. However, for more challenging couplings or to activate the C-Cl bond, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) like XPhos and SPhos are superior.[4] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytically active species.
-
Base and Solvent: A base is required to facilitate the transmetalation step. Inorganic bases like K₃PO₄ and Na₂CO₃ are commonly used in conjunction with a mixed aqueous-organic solvent system (e.g., dioxane/water or toluene/water) to ensure the solubility of both the organic and inorganic reagents.[4]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[5] With 5-Bromo-2-chloropyrimidine, this reaction can be directed to selectively form C-N bonds at either the C2 or C5 position, depending on the catalyst system and reaction conditions. However, amination often occurs preferentially at the C2 position, as the C-Cl bond is more activated towards nucleophilic attack, which can be a competing pathway.[2]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Features & Remarks | Reference(s) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80-110 | 75-98 | A widely used system for C-N coupling. BINAP is a versatile bidentate ligand. | [4] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 80-110 | High | XPhos is highly effective for amination, often allowing for lower catalyst loading and milder conditions. | [4][6] |
| Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | High | Xantphos, with its large bite angle, is particularly effective for coupling with a wide range of amines. | [7] |
Causality Behind Experimental Choices:
-
Ligand Selection: The development of specialized ligands has been crucial for the advancement of Buchwald-Hartwig amination.[5] Bidentate phosphine ligands like BINAP and Xantphos, as well as bulky monodentate ligands like XPhos, are highly effective.[4][6][7] These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like K₃PO₄ and Cs₂CO₃ can also be effective, depending on the substrate and ligand.[4]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are essential for optimal results, as they prevent catalyst deactivation and unwanted side reactions.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C-C bonds between sp²-hybridized carbons (of the pyrimidine ring) and sp-hybridized carbons (of a terminal alkyne).[1] This reaction is typically co-catalyzed by palladium and copper(I) salts.[1] As with other palladium-catalyzed couplings of 5-Bromo-2-chloropyrimidine, the reaction generally proceeds selectively at the more reactive C-Br bond.
Comparative Performance of Catalysts in Sonogashira Coupling
| Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Features & Remarks | Reference(s) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 25-80 | 60-88 | The classical Sonogashira conditions are often effective and reliable. | [4] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | i-Pr₂NH / DIPEA | THF | 25-70 | High | Pd(II) precursors are readily available and perform well. The amine base often serves as a solvent. | [4] |
| Pd(OAc)₂ (2) | None | Cs₂CO₃ | Acetonitrile | 80 | Moderate | Copper-free conditions can be advantageous to avoid the homocoupling of the alkyne (Glaser coupling). | [2] |
Causality Behind Experimental Choices:
-
Dual Catalytic Cycle: The traditional Sonogashira reaction operates through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and significantly accelerates the reaction, allowing it to proceed at lower temperatures.[1] However, copper can also promote the undesirable homocoupling of the terminal alkyne. In such cases, copper-free protocols have been developed, although they may require higher temperatures or different catalyst systems.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a ligand for the palladium and copper species. In many cases, the amine can also be used as the solvent.[4]
The Rise of Nickel Catalysis: A Cost-Effective Alternative
While palladium has dominated the field of cross-coupling catalysis, there is a growing interest in using more earth-abundant and cost-effective first-row transition metals, such as nickel.[8][9] Nickel catalysts have shown promise in Suzuki-Miyaura couplings of heteroaryl halides and can be a viable alternative to palladium for certain transformations involving 5-Bromo-2-chloropyrimidine.[8]
Comparative Aspects of Nickel vs. Palladium:
-
Reactivity: Nickel catalysts can exhibit different reactivity profiles compared to palladium, sometimes enabling transformations that are challenging with palladium. However, they can also be more sensitive to functional groups.[9]
-
Ligand Effects: Similar to palladium, the choice of ligand is critical for nickel catalysis. Ligands developed for palladium systems are often adapted for nickel-catalyzed reactions.[10]
-
Cost and Sustainability: The significantly lower cost of nickel is a major driving factor for its exploration. However, a holistic view of sustainability must also consider factors like solvent usage and overall process efficiency.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add 5-bromo-2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]
General Protocol for Sonogashira Coupling
-
Preparation: In a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash with brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]
Visualizing the Catalytic Pathways
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The selective functionalization of 5-Bromo-2-chloropyrimidine is a testament to the power and precision of modern catalytic cross-coupling reactions. While palladium-based catalysts remain the workhorse for these transformations, the choice of ligand is the single most important factor in determining the efficacy and selectivity of the reaction. Bulky, electron-rich phosphine ligands have revolutionized the field, enabling challenging couplings and providing high yields under relatively mild conditions. For Suzuki-Miyaura and Sonogashira reactions, selective functionalization of the C5-Br bond is generally favored. In contrast, Buchwald-Hartwig amination can often be directed towards the C2-Cl position. The emergence of nickel catalysis offers a promising, cost-effective alternative, though further development is needed to match the broad applicability of palladium systems. By understanding the interplay between the substrate, catalyst, ligand, and reaction conditions, researchers can effectively navigate the synthetic landscape and unlock the full potential of 5-Bromo-2-chloropyrimidine as a valuable scaffold in the creation of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(2-chlorophenoxy)pyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel therapeutics, particularly in oncology.[1][2][3][4] Its inherent ability to mimic endogenous purines allows for competitive binding to key enzymes, making it a privileged structure in medicinal chemistry. This guide delves into the nuanced world of the 5-Bromo-2-(2-chlorophenoxy)pyrimidine core, a scaffold ripe with potential for the development of potent and selective kinase inhibitors and anticancer agents.
While comprehensive structure-activity relationship (SAR) studies on this specific analog series are not extensively documented in publicly available literature, this guide will synthesize data from closely related 2-phenoxypyrimidine and 5-bromopyrimidine derivatives to provide a predictive SAR analysis. By examining the impact of structural modifications on biological activity in analogous series, we can infer the key determinants of potency and selectivity for this compound analogs, offering a roadmap for future drug discovery efforts.
The this compound Scaffold: A Privileged Starting Point
The this compound scaffold combines several key features that make it an attractive starting point for inhibitor design:
-
The Pyrimidine Core : A well-established bioisostere for the adenine base of ATP, enabling competitive inhibition of ATP-dependent enzymes like kinases.[5]
-
The 2-Phenoxy Linkage : This ether linkage provides a synthetically tractable point for introducing a variety of substituted aryl groups, allowing for the exploration of different binding pockets within a target protein.
-
The 5-Bromo Substituent : The bromine atom at the C5 position offers a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of diverse chemical moieties to probe for additional interactions and enhance potency and selectivity.
-
The 2-Chlorophenoxy Moiety : The chlorine atom on the phenoxy ring can influence the electronics and conformation of the molecule, potentially leading to enhanced binding affinity and metabolic stability.
Deconstructing the Structure-Activity Relationship: A Predictive Analysis
Based on SAR studies of analogous pyrimidine-based inhibitors, we can dissect the this compound scaffold into three key regions for modification and analyze their potential impact on biological activity.
Modifications of the Pyrimidine Core (Position 4 and 6)
While the core pyrimidine is crucial for hinge binding in kinases, substitutions at the 4 and 6 positions can significantly modulate activity. Generally, small, non-polar groups are well-tolerated. However, introducing hydrogen bond donors or acceptors can provide additional interactions with the enzyme's active site.
The Influence of the 5-Bromo Position
The bromine atom at the C5 position is a critical vector for SAR exploration. Its replacement with various substituents can dramatically impact inhibitory potency.
-
Aryl and Heteroaryl Groups : Introduction of substituted phenyl, pyridyl, or other heterocyclic rings via Suzuki coupling can lead to interactions with specific hydrophobic pockets within the target's active site. The nature and position of substituents on these rings (e.g., electron-donating or -withdrawing groups, hydrogen bond donors/acceptors) are critical for optimizing potency.
-
Alkynyl Groups : Sonogashira coupling can be employed to introduce alkynyl moieties, which can act as linkers to other functional groups or directly interact with the target.
Exploring the 2-(2-chlorophenoxy) Moiety
The phenoxy ring offers a vast canvas for chemical modification. The position and nature of substituents on this ring can fine-tune the electronic properties, solubility, and binding interactions of the entire molecule.
-
Substitution on the Phenoxy Ring : The existing chlorine atom at the ortho position of the phenoxy ring already influences the dihedral angle between the pyrimidine and phenyl rings. Further substitutions (e.g., fluoro, methyl, methoxy) at other positions can be explored to optimize van der Waals interactions and hydrogen bonding opportunities within the active site. Electron-withdrawing groups may enhance potency by modulating the pKa of the pyrimidine ring system.
Comparative Biological Data from Analogous Series
To illustrate the potential impact of these modifications, the following table summarizes biological data from published studies on related 2-phenoxypyrimidine and 5-bromopyrimidine derivatives. This data, while not directly on the target scaffold, provides valuable insights into the SAR trends that are likely to be observed.
| Compound ID | Core Scaffold | R1 (at C5) | R2 (on Phenoxy Ring) | Target/Assay | IC50 (µM) |
| Analog A | 2-Phenoxypyrimidine | H | 4-Fluoro | p38 Kinase | 0.15 |
| Analog B | 2-Phenoxypyrimidine | H | 3,4-Dichloro | p38 Kinase | 0.08 |
| Analog C | 5-Bromopyrimidine | Bromo | N/A (substituted at C2/C4) | Anticancer (MCF-7) | 5.2 |
| Analog D | 5-Bromopyrimidine | Phenyl (via Suzuki) | N/A (substituted at C2/C4) | Anticancer (MCF-7) | 1.8 |
Note: The data presented here is a compilation from various sources on analogous compounds and is intended for illustrative purposes to guide the rational design of this compound analogs.
Experimental Protocols for Evaluation
The successful development of novel inhibitors requires robust and reproducible biological assays. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Caption: Workflow for a luminescent kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation : Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation : Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include controls with DMSO only (vehicle control) and a known inhibitor (positive control).
-
Kinase Reaction : Prepare a kinase reaction mixture containing the target kinase, a suitable peptide substrate, and ATP in an appropriate kinase buffer.
-
Initiate Reaction : Add the kinase reaction mixture to each well of the assay plate.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection : Add a commercial ATP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and generate a luminescent signal.
-
Signal Measurement : After a brief incubation at room temperature, measure the luminescence using a plate reader. The amount of ATP consumed is inversely proportional to the luminescence, and therefore, a higher signal indicates greater inhibition.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8][9]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[7]
-
Compound Treatment : The following day, treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[7]
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. Although direct SAR studies on this specific analog series are limited, by leveraging the wealth of data from related pyrimidine derivatives, a rational approach to lead optimization can be undertaken. The synthetic tractability of this scaffold, particularly at the 5-bromo position, allows for the creation of diverse chemical libraries. Future work should focus on the systematic exploration of substitutions on both the pyrimidine and phenoxy rings to build a comprehensive SAR profile and to identify potent and selective drug candidates for further preclinical development.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Spectral Data Comparison: 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous verification of a molecule's structure and purity is paramount. Every synthesized batch must be rigorously compared against a known reference standard to ensure its identity, quality, and suitability for downstream applications. This guide provides an in-depth, practical comparison of the spectral data for a synthesized batch of 5-Bromo-2-(2-chlorophenoxy)pyrimidine versus its certified reference standard.
Our analysis will navigate through the key analytical techniques employed for structural elucidation: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will dissect the spectra, explaining the causality behind the observed signals and what they reveal about the molecular structure and the success of the synthesis.
For context, the "synthesized" sample is assumed to be the product of a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 2-chlorophenol. This common synthetic route informs our analysis, particularly when identifying potential process-related impurities.
Section 1: The Analytical Workflow: A Validated Approach
The journey from a newly synthesized compound to a confirmed, pure substance follows a structured analytical workflow. This process is designed to be a self-validating system, where each analytical step provides a piece of the puzzle, culminating in a comprehensive structural and purity profile.
Caption: High-level workflow from synthesis to final product verification.
Section 2: ¹H NMR Spectroscopy – Mapping the Proton Environment
Proton NMR (¹H NMR) is the cornerstone of structural elucidation, providing detailed information about the electronic environment of each proton in a molecule. By comparing the chemical shifts (δ), integration values, and multiplicity (splitting patterns), we can confirm the connectivity of the molecular framework.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample (both reference and synthesized) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Acquisition: Acquire data at 298 K. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added.
-
Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Comparative ¹H NMR Data
| Assignment | Reference Standard (δ ppm, Multiplicity, Integration) | Synthesized Sample (δ ppm, Multiplicity, Integration) | Interpretation |
| H-4', H-6' | 8.65 (s, 2H) | 8.65 (s, 2H) | The two equivalent protons on the pyrimidine ring appear as a sharp singlet, highly deshielded due to the electron-withdrawing effect of the two ring nitrogens.[1][2][3] |
| H-6 | 7.55 (dd, J=8.0, 1.6 Hz, 1H) | 7.55 (dd, J=8.0, 1.6 Hz, 1H) | This proton on the chlorophenyl ring is ortho to the chlorine atom, resulting in a doublet of doublets splitting pattern from coupling to H-5 and H-4. |
| H-3 | 7.40 (dd, J=8.0, 1.6 Hz, 1H) | 7.40 (dd, J=8.0, 1.6 Hz, 1H) | This proton is ortho to the ether linkage and shows a characteristic doublet of doublets. |
| H-4, H-5 | 7.32-7.25 (m, 2H) | 7.32-7.25 (m, 2H) | The remaining two protons on the chlorophenyl ring overlap, creating a complex multiplet. |
| Impurity | - | 8.51 (s, trace) | Unreacted 5-bromo-2-chloropyrimidine: This small singlet corresponds to the starting material. |
| Impurity | - | 7.20-6.80 (m, trace) | Unreacted 2-chlorophenol: A broad multiplet characteristic of the phenolic starting material. |
| Impurity | - | 7.26 (s, trace) | Residual CDCl₃: The standard solvent peak. |
Analysis and Insights
The ¹H NMR spectrum of the reference standard shows four distinct signal regions corresponding to the aromatic protons of the target molecule. The synthesized sample's spectrum perfectly overlays with the reference, confirming the successful formation of this compound.
Crucially, the synthesized sample exhibits trace-level singlets and multiplets that correspond directly to the starting materials. This is a common observation in synthetic chemistry and indicates that while the reaction was successful, the purification process (e.g., column chromatography) could be optimized to achieve higher purity. The presence of these impurities does not negate the identity of the main product but provides critical information about its purity level. The interpretation of aromatic proton shifts is grounded in established principles of electronic effects in heterocyclic systems.[1][2][4]
Caption: Structure with key protons highlighted for ¹H NMR analysis.
Section 3: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton
¹³C NMR provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (sp², sp³, proximity to electronegative atoms).
Experimental Protocol: ¹³C NMR
The sample preparation and instrument are the same as for ¹H NMR.
-
Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum, resulting in singlets for all carbon atoms. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied. The CDCl₃ solvent peak at 77.16 ppm is used for calibration.
Comparative ¹³C NMR Data
| Assignment | Reference Standard (δ ppm) | Synthesized Sample (δ ppm) | Interpretation |
| C-2' | 162.5 | 162.5 | The carbon of the pyrimidine ring bonded to the ether oxygen is significantly deshielded. |
| C-4', C-6' | 159.8 | 159.8 | The two equivalent CH carbons of the pyrimidine ring. Their high chemical shift is characteristic of carbons adjacent to nitrogen in a heteroaromatic ring.[5][6][7] |
| C-1 | 148.2 | 148.2 | The ipso-carbon of the phenyl ring attached to the ether oxygen. |
| C-2 | 131.0 | 131.0 | The ipso-carbon of the phenyl ring attached to the chlorine atom. |
| C-4, C-6 | 129.5 | 129.5 | Aromatic CH carbons of the phenyl ring. |
| C-5 | 127.8 | 127.8 | Aromatic CH carbon of the phenyl ring. |
| C-3 | 123.1 | 123.1 | Aromatic CH carbon of the phenyl ring. |
| C-5' | 110.5 | 110.5 | The carbon of the pyrimidine ring bonded to bromine, its shift influenced by the halogen. |
| Impurity | - | 158.1, 118.2 | Unreacted 5-bromo-2-chloropyrimidine: Trace signals from the starting material. |
Analysis and Insights
Section 4: Mass Spectrometry – Confirming Molecular Weight and Fragmentation
Mass Spectrometry (MS) provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Experimental Protocol: MS
-
Instrument: Agilent 6120 Quadrupole LC/MS (or similar) with an Electrospray Ionization (ESI) source, operated in positive ion mode.
-
Sample Introduction: The sample is dissolved in methanol and introduced via direct infusion.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
Comparative MS Data
| Ion | Reference Standard (m/z) | Synthesized Sample (m/z) | Interpretation |
| [M+H]⁺ | 284.9, 286.9, 288.9 | 284.9, 286.9, 288.9 | Molecular Ion Peak: The observed cluster corresponds to the protonated molecule. The pattern is due to the natural isotopic abundance of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This isotopic signature is a powerful confirmation of the elemental composition.[10][11] |
| [M-Br]⁺ | 206.0, 208.0 | 206.0, 208.0 | Loss of the bromine radical, a common fragmentation pathway for alkyl and aryl halides.[12] The remaining chlorine isotope pattern is visible. |
| [M-Cl]⁺ | 250.0, 252.0 | 250.0, 252.0 | Loss of the chlorine radical. The remaining bromine isotope pattern is visible. |
Analysis and Insights
The mass spectra of both samples are identical. The most compelling evidence is the molecular ion cluster ([M+H]⁺). The observed m/z values and their relative intensities perfectly match the theoretical isotopic distribution for a molecule containing one bromine and one chlorine atom. This provides extremely high confidence in the elemental composition and, by extension, the molecular weight of the synthesized compound. The fragmentation patterns, showing the loss of each halogen, are also consistent with established principles of mass spectrometry and further support the proposed structure.[11]
Section 5: Infrared Spectroscopy – Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: IR
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Acquisition: A small amount of the solid sample is placed directly on the ATR crystal. A spectrum is collected from 4000 to 400 cm⁻¹ by co-adding 8 scans.
-
Processing: A background spectrum is subtracted, and the data is presented as transmittance (%).
Comparative IR Data
| Frequency (cm⁻¹) | Reference Standard | Synthesized Sample | Assignment |
| 3100-3000 | Present | Present | Aromatic C-H Stretch: Characteristic of sp² C-H bonds in both the pyrimidine and phenyl rings.[13][14] |
| 1600-1450 | Present | Present | C=C and C=N Ring Stretching: A series of sharp bands corresponding to the stretching vibrations within the aromatic rings.[13][15] |
| 1240 | Present | Present | Aryl-O-C Asymmetric Stretch: A strong, characteristic band for the aryl ether linkage. This is a key diagnostic peak confirming the formation of the ether bond.[16][17] |
| 1100 | Present | Present | Aryl-O-C Symmetric Stretch: Another key vibration for the ether functional group. |
| 850-550 | Present | Present | C-Cl and C-Br Stretch: Absorptions in the fingerprint region corresponding to the carbon-halogen bonds.[18][19] |
| 3500-3200 (Broad) | Absent | Trace | O-H Stretch (Impurity): A very weak, broad signal indicating a trace amount of residual 2-chlorophenol starting material. |
Analysis and Insights
The IR spectra are nearly identical, confirming the functional group profile of the target molecule. The presence of the strong aryl ether stretches (~1240 and 1100 cm⁻¹) and the absence of a strong, broad O-H stretch (which would be prominent in the 2-chlorophenol starting material) provide strong evidence for the reaction's success. The synthesized sample shows a very faint, broad trough in the O-H region, which is consistent with the trace phenolic impurity detected by NMR. This demonstrates the sensitivity of IR spectroscopy for detecting certain functional group impurities.
Conclusion
The comprehensive, multi-technique spectroscopic analysis confirms with high certainty that the synthesized material is indeed this compound. The ¹H and ¹³C NMR data precisely map the molecular structure, the mass spectrometry data validates the molecular weight and elemental composition, and the IR spectroscopy confirms the presence of the key functional groups.
The comparison also successfully identified and quantified trace-level impurities from the starting materials in the synthesized batch. This underscores the critical importance of comparing synthesized materials to a certified reference standard. While the identity of the bulk material is confirmed, the data provides actionable insights for process chemists to further refine purification protocols to meet the stringent purity requirements of drug development. This self-validating analytical workflow ensures the quality, safety, and reliability of synthesized chemical entities.
References
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
In Vivo Evaluation of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide for Drug Development Professionals
In the landscape of modern oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase hinge region, providing a robust framework for designing potent and selective anticancer agents.[1] This guide offers an in-depth, comparative analysis of the in vivo evaluation of therapeutic agents derived from pyrimidine scaffolds, with a specific focus on compounds conceptually related to the versatile building block, 5-Bromo-2-(2-chlorophenoxy)pyrimidine. While direct in vivo data for derivatives of this specific starting material are not publicly available, we will extrapolate from closely related and well-studied pyrimidine-based kinase inhibitors to provide a comprehensive and technically grounded overview for researchers in drug development.
Our central case study will be a potent N-trisubstituted pyrimidine derivative, herein referred to as Compound 11j , which has demonstrated significant in vivo efficacy as an Aurora kinase inhibitor.[3][4] We will compare its performance with Alisertib (MLN8237) , a clinical-stage Aurora kinase inhibitor also based on a pyrimidine scaffold, and a non-pyrimidine alternative to illustrate the broader context of kinase inhibitor development.
The Rationale for Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine ring is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of protein kinases, mimicking the binding of ATP. This interaction is crucial for the inhibitory activity of these compounds. The strategic functionalization of the pyrimidine core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-bromo-2-chlorophenoxy moiety provides two reactive sites for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and optimization.
Comparative In Vivo Efficacy of Pyrimidine-Based Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many human cancers, making them an attractive target for anticancer drug development.[3][5]
Lead Compound: A Potent N-Trisubstituted Pyrimidine (Compound 11j)
Compound 11j is a novel N-trisubstituted pyrimidine derivative that has shown potent inhibitory activity against Aurora A kinase (IC₅₀ = 7.1 nM) and the human leukemia cell line U937 (IC₅₀ = 12.2 nM).[3][4] Its in vivo efficacy was evaluated in a U937 xenograft mouse model.
Experimental Snapshot:
-
Model: U937 human leukemia xenograft in nude mice.[3]
-
Treatment: Intraperitoneal injection of Compound 11j.[3]
The in vivo studies revealed that Compound 11j can effectively suppress tumor progression in a well-established leukemia model, highlighting its potential as a therapeutic candidate.[3]
Clinical Comparator: Alisertib (MLN8237)
Alisertib is a selective Aurora A kinase inhibitor that has undergone extensive clinical investigation.[5] Like Compound 11j, it features a pyrimidine core. In vivo studies in xenograft models of small-cell lung cancer (SCLC) have demonstrated its potent antitumor activity.
Experimental Snapshot:
-
Model: NCI-H446 SCLC xenograft in mice.[6]
-
Treatment: Oral administration.[6]
-
Key Finding: Greater than 80% tumor regression.[6]
Alisertib's strong performance in preclinical models has paved the way for its evaluation in human clinical trials.[6]
Performance Data Summary
| Compound | Scaffold | Target | In Vivo Model | Key Efficacy Outcome | Reference |
| Compound 11j | N-Trisubstituted Pyrimidine | Aurora A Kinase | U937 Leukemia Xenograft | Significant tumor growth inhibition | [3][4] |
| Alisertib (MLN8237) | Pyrimidine-based | Aurora A Kinase | NCI-H446 SCLC Xenograft | >80% tumor regression | [6] |
Signaling Pathway: Inhibition of Aurora Kinase-Mediated Mitosis
The primary mechanism of action for both Compound 11j and Alisertib is the inhibition of Aurora A kinase, a key regulator of mitotic progression. By blocking Aurora A activity, these compounds disrupt spindle formation and chromosome alignment, leading to polyploidy and ultimately, apoptosis in rapidly dividing cancer cells.[3][4]
Caption: Inhibition of Aurora A Kinase by pyrimidine derivatives disrupts mitosis.
Experimental Protocol: In Vivo Xenograft Efficacy Study
The following is a generalized protocol for evaluating the in vivo efficacy of a pyrimidine-based kinase inhibitor in a subcutaneous xenograft model, based on established methodologies.[7][8][9]
1. Cell Culture and Animal Model:
- Culture a human cancer cell line (e.g., U937 for leukemia, NCI-H446 for SCLC) under standard conditions.[3][6]
- Acquire immunocompromised mice (e.g., BALB/c nude mice) and allow for acclimatization.[7]
2. Tumor Implantation:
- Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
4. Drug Formulation and Administration:
- Formulate the pyrimidine derivative and vehicle control.
- Administer the treatment according to the planned schedule (e.g., daily intraperitoneal injection or oral gavage).
5. Efficacy Evaluation:
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
6. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis to determine the significance of the observed effects.
A[label="Cell Culture"];
B[label="Tumor Cell Implantation\n(Subcutaneous)"];
C [label="Tumor Growth Monitoring"];
D [label="Randomization"];
E [label="Treatment Administration\n(Drug vs. Vehicle)"];
F [label="Efficacy Measurement\n(Tumor Volume, Body Weight)"];
G [label="Endpoint Analysis\n(Tumor Excision, Biomarkers)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The in vivo data for pyrimidine-based kinase inhibitors like Compound 11j and Alisertib demonstrate the therapeutic potential of this chemical class. The pyrimidine scaffold provides a versatile platform for the development of potent and selective anticancer agents. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and reduce potential off-target toxicities. The exploration of novel derivatives from starting materials such as this compound continues to be a promising avenue for the discovery of next-generation kinase inhibitors.
References
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-2-(2-chlorophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2-chlorophenoxy)pyrimidine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a variety of bioactive molecules. Its structure, featuring a di-substituted pyrimidine ring, offers multiple points for further functionalization, making it a versatile scaffold in drug discovery programs. The central synthetic challenge in its preparation lies in the efficient formation of the diaryl ether linkage between the pyrimidine and chlorophenol moieties.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound: the classical Nucleophilic Aromatic Substitution (SNAr), the traditional copper-catalyzed Ullmann Condensation, and the modern palladium-catalyzed Buchwald-Hartwig C-O Coupling. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of their performance, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific research and development needs.
Synthesis of the Key Starting Material: 5-Bromo-2-chloropyrimidine
A prerequisite for all the discussed routes to the target molecule is the availability of 5-Bromo-2-chloropyrimidine. This intermediate is typically synthesized from 2-hydroxypyrimidine in a two-step process involving bromination followed by chlorination. A reliable and high-yielding procedure is outlined below.
Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine
Step 1: Bromination of 2-hydroxypyrimidine
-
To a 500 mL three-necked flask, add 9.6 g of 2-hydroxypyrimidine and 100 mL of toluene.
-
Begin stirring and purge the flask with argon three times.
-
Add 48.0 g of tribromopyridine to the suspension.
-
Heat the reaction mixture in an oil bath at 80°C for 8 hours.
-
Cool the reaction to 25°C and add 100 mL of water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic phases and wash twice with 10% sodium thiosulfate solution, followed by one wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the residue, add 30 mL of ethyl acetate and stir. Then, add 300 mL of n-heptane and continue stirring at 25°C for 8 hours to induce crystallization.
-
Filter the solid and dry under vacuum to obtain 5-bromo-2-hydroxypyrimidine (yield: ~80%).[1]
Step 2: Chlorination of 5-bromo-2-hydroxypyrimidine
-
In a dry 500 mL three-necked bottle, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of N,N-dimethylformamide (DMF).
-
Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.[2]
-
Place the flask in a 40°C oil bath and stir for 12 hours.
-
Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine (yield: ~91%, purity: >99%).[2]
Comparative Analysis of Synthetic Routes
With the key starting material in hand, we can now explore and compare the different methodologies for the crucial C-O bond formation.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The direct reaction between 5-Bromo-2-chloropyrimidine and 2-chlorophenol via SNAr is often the most straightforward approach. The electron-deficient nature of the pyrimidine ring activates the 2-position towards nucleophilic attack by the phenoxide ion.
Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic phenoxide attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride leaving group.
Experimental Protocol:
-
To a solution of 2-chlorophenol (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide.
-
Add a solution of 5-Bromo-2-chloropyrimidine (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A similar reaction for the synthesis of Macitentan, which involves the coupling of 5-Bromo-2-chloropyrimidine with a substituted phenol, reports a yield of 88%.[3]
Route 2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers. While often requiring harsh reaction conditions, its low catalyst cost makes it an attractive option, particularly for large-scale synthesis.
Mechanistic Insight: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, a copper(I) phenoxide is formed, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the diaryl ether and regenerates the active Cu(I) catalyst.
Proposed Experimental Protocol:
-
In a reaction vessel, combine 5-Bromo-2-chloropyrimidine (1.0 equivalent), 2-chlorophenol (1.2 equivalents), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%), a ligand like 1,10-phenanthroline (20-40 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a high-boiling polar solvent like DMF or 1,4-dioxane.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 110-140°C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Route 3: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for diaryl ether synthesis. It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation, but at a higher cost due to the palladium catalyst and specialized phosphine ligands.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide and subsequent reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.
Proposed Experimental Protocol:
-
To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene or 1,4-dioxane, followed by 2-chlorophenol (1.2 equivalents) and 5-Bromo-2-chloropyrimidine (1.0 equivalent).
-
Heat the reaction mixture to 80-110°C and stir for 8-16 hours, monitoring for completion.
-
After cooling, dilute the reaction with a suitable solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Data Summary and Comparison
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Ullmann Condensation | Route 3: Buchwald-Hartwig C-O Coupling |
| Starting Materials | 5-Bromo-2-chloropyrimidine, 2-chlorophenol | 5-Bromo-2-chloropyrimidine, 2-chlorophenol | 5-Bromo-2-chloropyrimidine, 2-chlorophenol |
| Key Reagents | Strong base (e.g., NaH) | Copper catalyst (e.g., CuI), Ligand (optional), Base (e.g., K₂CO₃) | Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | High-boiling polar (e.g., DMF, Dioxane) | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | 60-80°C | High (110-140°C) | Mild to moderate (80-110°C) |
| Reaction Time | 2-8 hours | 12-24 hours | 8-16 hours |
| Reported/Expected Yield | High (e.g., 88% in an analogous reaction[3]) | Moderate to high (substrate dependent) | High |
| Cost of Key Reagents | Low | Low to medium | High |
| Safety/Environmental | Use of reactive NaH requires caution. | High temperatures, potential for metal waste. | Expensive and toxic heavy metal catalyst. |
| Ease of Purification | Generally straightforward. | Can be challenging due to copper residues. | Generally clean, but requires removal of palladium. |
Expert Insights and Recommendations
The choice of synthetic route to this compound is a strategic decision that depends on the specific goals of the researcher.
-
For rapid, small-scale synthesis and initial lead optimization, the Nucleophilic Aromatic Substitution (SNAr) route is highly recommended. Its operational simplicity, high potential yield, and the absence of expensive metal catalysts make it an efficient and cost-effective choice for generating material for biological screening.
-
For large-scale, cost-sensitive manufacturing, the Ullmann Condensation may be a viable option. The low cost of the copper catalyst is a significant advantage. However, the typically harsh reaction conditions and potentially lower yields for this specific substrate may necessitate significant process optimization. Modern ligand-assisted Ullmann protocols could mitigate some of these drawbacks.[4]
-
When substrate scope and mild conditions are paramount, the Buchwald-Hartwig C-O Coupling is the superior choice. Although the palladium catalyst and specialized ligands are expensive, this method offers the highest degree of functional group tolerance and generally proceeds under milder conditions, which can be crucial when working with complex or sensitive molecules.[5][6]
Ultimately, the optimal synthetic route will be a balance of factors including cost, scale, available equipment, and the specific chemical functionalities present in the starting materials. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from Pyrimidine Scaffolds
A-010-2 - Senior Application Scientist
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in the architecture of numerous clinically successful kinase inhibitors, with at least eight FDA-approved drugs featuring this core structure.[1] Its prevalence stems from its remarkable ability to mimic the adenine base of ATP, enabling potent binding to the highly conserved hinge region of the kinase ATP-binding pocket.[2][3] This mimicry, however, presents a significant challenge in drug development: cross-reactivity. Because the ATP-binding site is a shared feature across the vast human kinome, which comprises over 500 protein kinases, pyrimidine-based inhibitors often interact with multiple kinases beyond their intended target.[4][5]
This promiscuity can be a double-edged sword. On one hand, it can lead to undesirable off-target effects and toxicity, complicating clinical development.[5][6] On the other hand, this polypharmacology can be strategically leveraged to develop multi-targeted therapies, which can be more effective against complex diseases like cancer where multiple signaling pathways are dysregulated.[7][8] Consequently, a thorough and accurate cross-reactivity profile is not merely a regulatory checkbox but a critical dataset that informs every stage of the drug discovery pipeline, from lead optimization to clinical trial design.
This guide provides a comprehensive comparison of methodologies for profiling the cross-reactivity of pyrimidine-derived kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid researchers, scientists, and drug development professionals in making informed decisions.
Understanding the Landscape: Prominent Pyrimidine-Based Kinase Inhibitors and Their Targets
The versatility of the pyrimidine scaffold has led to the development of inhibitors targeting a wide array of kinase families. These include critical regulators of cell cycle and proliferation, such as Aurora Kinases (AURK) and Polo-like Kinases (PLK), as well as key players in cancer signaling pathways like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[2][9]
The following table summarizes a selection of well-characterized pyrimidine-based kinase inhibitors, their primary targets, and notable off-targets identified through comprehensive profiling. This data highlights the varied selectivity profiles that can be achieved through chemical modifications of the core pyrimidine scaffold.
| Inhibitor | Primary Target(s) | Notable Off-Targets (with significant binding) | Therapeutic Area |
| Gefitinib | EGFR | Other members of the ErbB family (e.g., HER2, HER4), Src family kinases | Non-small cell lung cancer |
| Erlotinib | EGFR | Other receptor tyrosine kinases at higher concentrations | Non-small cell lung cancer, Pancreatic cancer |
| Lapatinib | EGFR, HER2 (dual inhibitor) | Other members of the ErbB family, ABL, MEK | Breast cancer |
| Ibrutinib | BTK | EGFR, ITK, JAK3, TEC family kinases | B-cell malignancies |
| Ruxolitinib | JAK1, JAK2 | Other JAK family members | Myelofibrosis, Polycythemia vera |
| Alisertib (MLN8237) | AURKA | AURKB | Various cancers (investigational) |
| Barasertib (AZD1152) | AURKB | AURKA, other kinases | Various cancers (investigational) |
Data compiled from publicly available kinase profiling databases and literature.[2][9][10][11]
The challenge for drug developers is to navigate this complex landscape of on- and off-target activities. A seemingly minor modification to a pyrimidine scaffold can dramatically alter its kinome-wide selectivity.[12] Therefore, robust and comprehensive profiling methodologies are essential.
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A multi-faceted approach, combining both biochemical and cell-based assays, is crucial for a comprehensive understanding of a kinase inhibitor's selectivity profile. Biochemical assays provide a direct measure of the interaction between the inhibitor and a purified kinase, while cell-based assays offer a more physiologically relevant context by assessing target engagement and downstream pathway modulation within a living cell.[7][13]
Biochemical Assays: The First Line of Assessment
Biochemical assays are the workhorses of early-stage kinase inhibitor profiling. They are typically high-throughput and provide quantitative data on the potency and selectivity of a compound against a large panel of kinases.[14]
Principle: These assays measure the ability of a test compound to compete with a known, immobilized ligand for binding to the active site of a kinase. The amount of kinase bound to the solid support is quantified, and a reduction in this signal in the presence of the test compound indicates binding.[15][16]
Workflow:
Caption: Workflow of a competition binding assay for kinase inhibitor profiling.
Advantages:
-
High-throughput: Can screen against hundreds of kinases simultaneously.[16]
-
Quantitative: Provides dissociation constants (Kd) for precise affinity measurement.[15]
-
Versatile: Can be used for various inhibitor types, including ATP-competitive and allosteric inhibitors.[15]
Limitations:
-
In vitro: Does not fully recapitulate the cellular environment (e.g., ATP concentrations, presence of scaffolding proteins).[7]
-
Binding vs. Inhibition: Measures binding affinity, which may not always correlate directly with functional inhibition.
Principle: These assays directly measure the catalytic activity of a kinase by quantifying the phosphorylation of a substrate. Inhibition of this activity by a test compound is then measured.[14]
Common Formats:
-
Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[14]
-
Fluorescence/Luminescence-Based Assays: These assays utilize various detection methods, such as FRET (Fluorescence Resonance Energy Transfer), TR-FRET (Time-Resolved FRET), or luminescence (e.g., ADP-Glo™), to quantify kinase activity.[10][14][17]
Step-by-Step Protocol for a Generic TR-FRET Kinase Activity Assay:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the test compound at various concentrations.
-
Prepare a solution of the fluorescently labeled substrate and ATP.
-
Prepare a solution of the detection antibody (e.g., a europium-labeled anti-phospho-substrate antibody).
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection antibody solution.
-
Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the compound concentration to determine the IC₅₀ value.
-
Advantages:
-
Functional Readout: Directly measures the inhibition of catalytic activity.[14]
-
High Sensitivity: Modern fluorescence and luminescence-based assays are highly sensitive.[10]
Limitations:
-
ATP Dependence: IC₅₀ values can be influenced by the ATP concentration used in the assay, which may not reflect physiological levels.[7]
-
Substrate Specificity: Requires a specific substrate for each kinase, which can be a limitation for understudied kinases.
Cell-Based Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are invaluable for initial screening, cell-based assays are essential for validating on-target activity and identifying off-target effects in a more complex biological system.[13][18]
Principle: CETSA® is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein, making it more resistant to thermal denaturation.[19][20] This change in thermal stability can be quantified to confirm target engagement within intact cells.[21]
Workflow:
Caption: Generalized workflow of a Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol for Western Blot-Based CETSA®:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the kinase inhibitor at various concentrations or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (to generate a melt curve) or a single, optimized temperature (for isothermal dose-response) for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Lysis and Protein Separation:
-
Lyse the cells (e.g., through freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature or compound concentration.
-
Plot the data to generate a thermal melt curve or an isothermal dose-response curve.
-
Advantages:
-
Confirms Target Engagement in Cells: Provides direct evidence that the inhibitor binds to its intended target in a physiological context.[20][21]
-
Label-Free: Does not require modification of the compound or the target protein.[22]
Limitations:
-
Lower Throughput: Traditional Western blot-based CETSA® can be labor-intensive. However, higher-throughput formats are being developed.[21]
-
Requires Specific Antibodies: Relies on the availability of high-quality antibodies for the target of interest.
Principle: These techniques measure the phosphorylation status of downstream substrates of the target kinase. A decrease in the phosphorylation of a specific substrate upon inhibitor treatment indicates on-target activity. Conversely, changes in the phosphorylation of substrates of other kinases can reveal off-target effects.[23]
Workflow:
-
Phospho-Flow Cytometry: Cells are treated with the inhibitor, fixed, permeabilized, and then stained with fluorescently labeled antibodies specific to a phosphorylated substrate. The fluorescence intensity is then measured by flow cytometry.
-
High-Content Imaging: Similar to phospho-flow, but the analysis is performed using automated microscopy and image analysis software, allowing for the quantification of phosphorylation signals within subcellular compartments.
Advantages:
-
Pathway-Level Information: Provides insights into the functional consequences of kinase inhibition on cellular signaling pathways.
-
Multiplexing Capabilities: Allows for the simultaneous measurement of multiple phosphorylation events.[23]
Limitations:
-
Indirect Measurement: Measures a downstream effect, which can be influenced by other cellular processes.
-
Requires Phospho-Specific Antibodies: Dependent on the availability of highly specific antibodies for the phosphorylated form of the substrate.
Data Interpretation and Building a Comprehensive Selectivity Profile
A robust cross-reactivity profile is built by integrating data from multiple orthogonal assays. For instance, a "hit" from a broad KINOMEscan™ screen should be validated for functional inhibition in a biochemical activity assay. Subsequently, the on-target and most potent off-target interactions should be confirmed for cellular engagement using CETSA®. Finally, the functional consequences of these interactions on cellular signaling pathways can be investigated using techniques like phospho-flow cytometry.
By systematically applying these methodologies, researchers can build a comprehensive and reliable selectivity profile for their pyrimidine-based kinase inhibitors. This detailed understanding is paramount for advancing the most promising and safest candidates into further preclinical and clinical development.
Conclusion: Navigating the Kinome with Precision
The pyrimidine scaffold will undoubtedly continue to be a valuable framework for the design of novel kinase inhibitors. However, the inherent potential for cross-reactivity necessitates a rigorous and multi-pronged approach to selectivity profiling. By combining high-throughput biochemical screens with physiologically relevant cell-based assays, researchers can gain a deep understanding of their compounds' interactions across the kinome. This knowledge is not only crucial for mitigating potential off-target liabilities but also for uncovering new therapeutic opportunities through rational polypharmacology. The methodologies and comparative insights provided in this guide are intended to empower researchers to navigate the complexities of kinase inhibitor profiling with greater confidence and precision, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Handling of 5-Bromo-2-(2-chlorophenoxy)pyrimidine: A Senior Application Scientist's Guide to Safety and Disposal
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicity data for 5-Bromo-2-(2-chlorophenoxy)pyrimidine, we must treat it as a hazardous substance. Analysis of its structural analogs, particularly halogenated pyrimidines, indicates the following potential hazards:
-
Eye Damage: Causes serious eye irritation (Category 2/2A).[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4][6]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the inhalation of dust or aerosols.[1][6]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is mandatory to minimize exposure. The selection of PPE is contingent on the specific laboratory activity and its associated risk of exposure.
| Hazard Level | Activity Example | Required Personal Protective Equipment (PPE) | Rationale |
| Low Hazard | Handling sealed containers, visual inspection. | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | Provides a basic barrier against accidental contact with trace amounts of the compound. |
| Moderate Hazard | Weighing the solid compound, preparing stock solutions. | • Fire/flame resistant, impervious lab coat, fully buttoned[7]• Chemical splash goggles• Double-gloving with nitrile gloves[8] | Enhanced protection is necessary due to the increased risk of spills, splashes, and aerosol generation.[8] Chemical splash goggles offer superior protection over safety glasses. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| High Hazard | Large-scale synthesis, procedures with high potential for aerosolization (e.g., sonication). | • Disposable, solid-front lab gown over a lab coat• Chemical splash goggles and a face shield• Double-gloving with nitrile gloves• Respiratory protection (N95 dust mask or higher)[9] | This level of PPE is critical when there is a significant risk of widespread contamination or inhalation. A face shield protects the entire face from splashes, and respiratory protection is essential when engineering controls cannot guarantee exposure is below permissible limits.[9] |
Glove Integrity is Paramount: Always inspect gloves for tears or punctures before and during use. Nitrile gloves are recommended for their broad range of chemical resistance.[9][10] Change gloves immediately if they become contaminated, and always change them every 30 to 60 minutes during prolonged procedures to prevent permeation.[11]
Operational Plans: From Weighing to Waste
A systematic workflow is essential for safety and experimental reproducibility. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][10]
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for handling the compound.
Protocol 1: Weighing the Solid Compound
-
Preparation: Don the appropriate PPE for a moderate-hazard activity. Ensure the analytical balance is inside a chemical fume hood or a balance enclosure.
-
Weighing: Use anti-static weighing paper or a tared container to weigh the desired amount of this compound. This minimizes the dispersal of fine particles.
-
Cleanup: After transferring the compound, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Disposal: Treat all disposable materials, including gloves and wipes, as contaminated hazardous waste.[8]
Protocol 2: Preparing Stock Solutions
-
Preparation: Conduct all solution preparation within a certified chemical fume hood while wearing moderate-hazard level PPE.
-
Dissolution: Place the weighed solid into an appropriate vessel. Slowly add the solvent to the solid to prevent splashing and aerosol generation.
-
Sonication (if required): If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Decision Flow
Caption: Decision-making flowchart for spill response.
Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent environmental contamination and ensure laboratory safety.
Storage
Store the container of this compound tightly closed in a dry, cool, and well-ventilated place.[1][5] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Disposal Plan
As a halogenated organic compound, all waste containing this compound must be treated as hazardous chemical waste.[12][13]
-
Waste Segregation: Collect all contaminated solids (e.g., weighing paper, gloves, wipes) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[14]
-
Container Rinsing: The first rinse of any glassware that held the compound must be collected and disposed of as hazardous waste.[15] Subsequent rinses of thoroughly emptied containers can be managed according to your institution's policies.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[16]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pppmag.com [pppmag.com]
- 12. uakron.edu [uakron.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Chemical Waste – EHS [ehs.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
